1-(Mesitylsulfonyl)-1H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-9(2)11(10(3)5-8)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYPZJMRHXJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202583 | |
| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54230-59-0 | |
| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54230-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesityl 1,2,4-triazole-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST)
CAS Number: 54230-59-0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST), a versatile reagent in organic synthesis. It details the compound's properties, synthesis, and significant applications, particularly its role as a sulfonating agent in the development of novel pharmaceuticals and agrochemicals.
Core Compound Data
This compound, also known as MST, is a white crystalline powder valued for its ability to act as a stable and reactive mesitylenesulfonyl group donor.[1][2] The bulky mesityl group provides steric hindrance that can influence the regioselectivity of reactions, while the triazole leaving group enhances its reactivity under mild conditions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54230-59-0 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [1] |
| Molecular Weight | 251.3 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 130 - 140 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 2-8 °C | [1] |
Synthesis and Mechanism
The synthesis of this compound typically involves the reaction of mesitylenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is analogous to the well-documented synthesis of the related condensing agent, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[3][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar compound, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[3][4]
Materials:
-
Mesitylenesulfonyl chloride
-
1H-1,2,4-triazole
-
Triethylamine (Et₃N)
-
Anhydrous dioxane
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous dioxane.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate flask, prepare a solution of mesitylenesulfonyl chloride (1.0 equivalent) in anhydrous dioxane.
-
Add the mesitylenesulfonyl chloride solution dropwise to the cooled triazole solution over approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour in the ice bath, then warm to room temperature and stir for another hour.
-
A precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude solid in dichloromethane and wash the organic layer with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
Applications in Drug Development and Organic Synthesis
MST is a key reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters under mild conditions.[2] The 1,2,4-triazole moiety acts as an excellent leaving group, facilitating the transfer of the mesitylenesulfonyl group to various nucleophiles.
This reactivity is harnessed in pharmaceutical development, where the sulfonamide functional group is a common feature in many therapeutic agents. MST serves as a crucial intermediate in the synthesis of novel compounds with potential biological activities, including antifungal and anti-cancer agents.[1] Its use in agricultural chemistry as a potent fungicide is also an area of active research.[1]
Experimental Protocol: General Procedure for Sulfonamide Synthesis using MST
This is a general protocol for the sulfonylation of an amine using MST. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound (MST) (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (optional, 1.1 eq, if starting with an amine salt)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous dichloromethane in a round-bottomed flask. If the amine is in its salt form, add triethylamine (1.1 equivalents) and stir for 10 minutes.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a highly effective and versatile sulfonating agent with significant applications in the synthesis of complex organic molecules. Its stability, reactivity under mild conditions, and ability to facilitate the formation of sulfonamide and sulfonate ester bonds make it an invaluable tool for researchers in drug discovery and development. The methodologies presented in this guide offer a foundation for the synthesis and application of MST in the laboratory setting, paving the way for the creation of novel compounds with potential therapeutic and agricultural benefits.
References
An In-depth Technical Guide to the Physical Properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST), a versatile sulfonating reagent widely employed in organic synthesis. This document consolidates key data on its physical characteristics, outlines standard experimental protocols for their determination, and illustrates its primary application in chemical synthesis. The information presented is intended to support researchers in the fields of medicinal chemistry, agrochemical development, and materials science by providing a foundational understanding of this important synthetic building block.
Core Physical and Chemical Properties
This compound is a white crystalline powder at room temperature. Its structural features, including the bulky mesitylene group and the reactive triazole ring, contribute to its utility as a highly efficient sulfonating agent for a variety of nucleophiles under mild conditions.[1][2]
Data Presentation: Physical Property Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 54230-59-0 | [2] |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [2] |
| Molecular Weight | 251.3 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 130 - 140 °C | [2] |
| 133 - 135 °C | MySkinRecipes | |
| Boiling Point | 438.8 ± 55.0 °C at 760 mmHg (Predicted) | Chemsrc |
| Density | 1.3 ± 0.1 g/cm³ (Estimated) | Chemsrc |
| Purity | ≥ 99% (HPLC) | [2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical and spectral properties are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[3] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4][5] The tube is tapped gently to ensure tight packing.[5][6]
-
Apparatus: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.
Spectroscopic Characterization
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, data is acquired ensuring an appropriate relaxation delay (e.g., 1-5 seconds) between pulses for quantitative analysis. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[7] Broadband proton decoupling is commonly used to simplify the spectrum.[8]
-
Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS peak. Peak integration (for ¹H NMR) and chemical shift assignments are then performed.
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]
Methodology (Thin Solid Film or KBr Pellet):
-
Thin Solid Film Method:
-
A small amount (approx. 50 mg) of the solid is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[10]
-
A drop of this solution is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).[10]
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]
-
The plate is placed in the spectrometer, and the IR spectrum is recorded.[10]
-
-
Potassium Bromide (KBr) Disc Method:
-
Approximately 1 mg of the solid sample is ground with 100-250 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
The powder mixture is placed into a die and compressed under high pressure (15,000–100,000 psi) to form a transparent or translucent disc.[11]
-
The disc is then mounted in a sample holder in the IR spectrometer for analysis.[11]
-
Application Workflow: Sulfonylation Agent
This compound (MST) is primarily utilized as a sulfonylation agent, transferring the mesitylenesulfonyl group to various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[1] This reaction is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.[2]
Caption: General workflow of MST as a sulfonylation agent.
References
- 1. 1-Mesitylenesulfonyl-1,2,4-Triazole [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. edu.rsc.org [edu.rsc.org]
A Technical Guide to the Synthesis and Characterization of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis and characterization of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, a key reagent in organic synthesis. Known commonly as MST, this compound serves as a powerful sulfonating agent, facilitating the transfer of the mesitylenesulfonyl group to nucleophiles under mild conditions. Its utility is particularly noted in pharmaceutical and agricultural chemistry, where it acts as a crucial intermediate in the development of complex bioactive molecules, including antifungal and anti-cancer agents.[1][2] This guide details a reliable synthesis protocol, comprehensive characterization data, and logical workflows to assist researchers in its effective application.
Physicochemical Properties
This compound is a white crystalline powder at room temperature.[2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 54230-59-0 | [3] |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [1][3] |
| Molecular Weight | 251.3 g/mol | [1][2] |
| Melting Point | 130 - 140 °C | [1][2] |
| Appearance | White Crystalline Powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | 2-8 °C, in a dry area | [1][2] |
Synthesis Protocol
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 1,2,4-triazole and mesitylenesulfonyl chloride. The reaction proceeds efficiently in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Procedure
This protocol is adapted from the synthesis of the structurally similar compound, 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazole.[4]
-
Reaction Setup: In an oven-dried 1-liter round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (0.171 mol), anhydrous dioxane (200 mL), and triethylamine (0.171 mol, 1.0 eq.).
-
Cooling: Cool the resulting mixture to 0°C in an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: In a pressure-equalizing dropping funnel, prepare a solution of mesitylenesulfonyl chloride (0.171 mol) in 150 mL of anhydrous dioxane. Add this solution dropwise to the cooled reaction mixture over approximately 30 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for 1 hour.
-
Initial Work-up: Remove the precipitated triethylamine hydrochloride by vacuum filtration. Concentrate the filtrate under reduced pressure to yield the crude solid product.
-
Extraction: Dissolve the crude solid in dichloromethane (150 mL) and transfer the solution to a separatory funnel. Wash the organic layer with water (150 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from boiling toluene to yield pure this compound as a white crystalline solid.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized MST. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for MST are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with its nitro-substituted analog.[4][5] The mesitylene group protons will appear as distinct singlets, while the triazole protons will be downfield due to the electron-withdrawing sulfonyl group and the aromatic nature of the heterocycle.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Triazole-H | ~8.6 | Singlet | H-5 of triazole ring |
| Triazole-H | ~8.0 | Singlet | H-3 of triazole ring |
| Mesitylene-H | ~7.0 | Singlet | 2H, Aromatic protons |
| Methyl-H | ~2.6 | Singlet | 6H, two ortho-CH₃ |
| Methyl-H | ~2.3 | Singlet | 3H, one para-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Triazole-C | ~152 | C-3 of triazole ring |
| Triazole-C | ~145 | C-5 of triazole ring |
| Mesitylene-C | ~144 | C-ipso (C-SO₂) |
| Mesitylene-C | ~142 | C-para |
| Mesitylene-C | ~133 | C-ortho |
| Mesitylene-C | ~128 | C-meta |
| Methyl-C | ~23 | ortho-CH₃ |
| Methyl-C | ~21 | para-CH₃ |
Note: These are predicted values. Researchers should acquire experimental data for confirmation.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Data from the NIST Chemistry WebBook shows characteristic absorption bands for the molecule.[3]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3140 | Medium | C-H stretch (Triazole ring) |
| ~2950 | Medium | C-H stretch (Methyl groups) |
| ~1600 | Strong | C=C stretch (Aromatic ring) |
| ~1380, ~1180 | Strong | Asymmetric & Symmetric S=O stretch (Sulfonyl) |
| ~1150 | Strong | C-N stretch (Triazole ring) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) can be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 251.
Table 3: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 251 | [M]⁺, Molecular Ion |
| 183 | [M - C₂H₂N₂]⁺, Loss of a triazole fragment |
| 119 | [C₉H₁₁]⁺, Mesitylene fragment |
| 69 | [C₂H₃N₃]⁺, Triazole fragment |
Note: Fragmentation pattern is predicted based on typical EI-MS behavior and available data.[3]
References
An In-depth Technical Guide on the Solubility of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT)
This compound, also known as MSNT, is a white crystalline solid with a melting point in the range of 133-135°C. It is widely utilized as a coupling reagent in the synthesis of esters and amides, and as a sulfonating agent. The mesitylsulfonyl group is known to enhance the reactivity and, in some contexts, the solubility of the parent molecule. Its applications span across pharmaceutical development, agrochemical synthesis, and materials science. Given its importance, understanding its solubility in different solvent systems is crucial for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been formally published. To facilitate research and development involving this compound, it is recommended that experimental determination of its solubility be performed. The following table provides a template for recording such experimental data.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Alcohols | ||||
| Methanol | 25 | |||
| 40 | ||||
| 60 | ||||
| Ethanol | 25 | |||
| 40 | ||||
| 60 | ||||
| Isopropanol | 25 | |||
| 40 | ||||
| 60 | ||||
| Ketones | ||||
| Acetone | 25 | |||
| 40 | ||||
| 50 | ||||
| Esters | ||||
| Ethyl Acetate | 25 | |||
| 40 | ||||
| 60 | ||||
| Ethers | ||||
| Tetrahydrofuran | 25 | |||
| 40 | ||||
| 60 | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | 25 | |||
| 40 | ||||
| 60 | ||||
| Halogenated Solvents | ||||
| Dichloromethane | 25 | |||
| 40 | ||||
| Amides | ||||
| Dimethylformamide | 25 | |||
| 40 | ||||
| 60 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is a reliable and widely used technique for generating accurate solubility data.[1]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Jacketed glass vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Volumetric flasks and pipettes
3.2. Procedure
-
Sample Preparation: Accurately weigh a sample of the chosen solvent into a jacketed glass vial.
-
Addition of Solute: Add an excess amount of this compound to the solvent to create a saturated solution with undissolved solid present.
-
Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for at least 2 hours.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) fitted with a syringe filter to avoid any solid particles.
-
Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed container. Record the exact weight of the solution.
-
Solvent Evaporation: Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Final Weighing: Once the solvent is completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute.
-
Calculation: Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent used.
3.3. Diagram of Experimental Workflow
Caption: Gravimetric method workflow for solubility determination.
Applications of this compound
The utility of MSNT stems from its unique chemical structure, which combines the reactivity of a sulfonyl group with the stability of a triazole ring. This makes it a valuable reagent in various fields of chemical science.
4.1. Organic Synthesis
In organic synthesis, MSNT is primarily used as a condensing agent for the formation of ester and amide bonds. It is particularly effective for coupling carboxylic acids with alcohols and amines under mild conditions, often providing high yields and minimizing side reactions.
4.2. Pharmaceutical and Agrochemical Development
The 1,2,4-triazole moiety is a common scaffold in many biologically active compounds, including antifungal, antibacterial, and anticancer agents.[2][3] MSNT serves as a key building block in the synthesis of complex molecules with potential therapeutic or agrochemical applications. The sulfonyl group can also modulate the physicochemical properties of the final compound, such as its stability and bioavailability.
4.3. Diagram of MSNT Applications
Caption: Key application areas of MSNT.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The detailed experimental protocol for the gravimetric method offers a reliable approach to generating accurate solubility data across a range of solvents and temperatures. Understanding the solubility of MSNT is paramount for its effective utilization in organic synthesis, drug discovery, and the development of new agrochemicals. The provided frameworks for data recording and visualization are intended to support and standardize future research in this area.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characteristics of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected and reported spectral data for the versatile sulfonating reagent, 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST). The information compiled herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound is a white crystalline solid with the following key identifiers:
-
Chemical Formula: C₁₁H₁₃N₃O₂S[1]
-
Molecular Weight: 251.305 g/mol [1]
-
CAS Number: 54230-59-0[1]
-
Melting Point: 130-140 °C[2]
The structure comprises a mesitylene (2,4,6-trimethylbenzene) group attached to a sulfonyl group, which is in turn bonded to a 1,2,4-triazole ring. This unique combination of a bulky, electron-rich aromatic ring and a reactive sulfonyl-triazole moiety makes it a valuable reagent in organic synthesis.
Spectral Data Summary
The following tables summarize the expected and reported spectral data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | ~ 8.6 | Singlet | Triazole C-H |
| ~ 8.0 | Singlet | Triazole C-H | ||
| ~ 7.0 | Singlet | Aromatic C-H (Mesityl) | ||
| ~ 2.6 | Singlet | para-Methyl (Mesityl) | ||
| ~ 2.3 | Singlet | ortho-Methyls (Mesityl) | ||
| ¹³C NMR | CDCl₃ | ~ 152 | - | Triazole C-H |
| ~ 145 | - | Triazole C-H | ||
| ~ 143 | - | Quaternary Aromatic C (Mesityl) | ||
| ~ 141 | - | Quaternary Aromatic C (Mesityl) | ||
| ~ 132 | - | Aromatic C-H (Mesityl) | ||
| ~ 130 | - | Quaternary Aromatic C (Mesityl) | ||
| ~ 23 | - | para-Methyl (Mesityl) | ||
| ~ 21 | - | ortho-Methyls (Mesityl) |
Note: The expected NMR data is based on the analysis of the chemical structure and comparison with similar compounds. Actual experimental values may vary slightly.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~ 1600 | Medium | Aromatic C=C stretch |
| ~ 1380 | Strong | Asymmetric SO₂ stretch |
| ~ 1180 | Strong | Symmetric SO₂ stretch |
| ~ 900-700 | Strong | C-H out-of-plane bending |
Note: An IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[1]
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z | Assignment |
| Electron Ionization (EI) | 251 | [M]⁺ (Molecular Ion) |
| 183 | [M - N₂ - NCH]⁺ | |
| 120 | [Mesityl]⁺ | |
| 69 | [Triazole]⁺ |
Note: A mass spectrum is available for this compound.[1] The fragmentation pattern is expected to involve the loss of the triazole moiety and cleavage of the sulfonyl group.
Experimental Protocols
Synthesis of this compound:
A plausible synthetic route involves the reaction of mesitylenesulfonyl chloride with 1,2,4-triazole in the presence of a base.
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Addition of Reagent: Cool the mixture in an ice bath and add a solution of mesitylenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.
Workflow and Process Visualization
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
The Advent and Utility of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylsulfonyl)-1H-1,2,4-triazole, commonly referred to as MST, is a highly effective sulfonating agent widely employed in organic synthesis. Since its introduction, it has become an invaluable tool for the formation of sulfonamides and sulfonate esters, critical linkages in a vast array of pharmaceuticals and other functional molecules. This technical guide provides an in-depth exploration of the discovery, history, properties, and key applications of MST, with a focus on quantitative data and detailed experimental protocols.
Discovery and History
The development of this compound arose from the need for efficient and mild reagents for the synthesis of oligonucleotides. In 1975, Reese and his colleagues at the University of Cambridge were investigating condensing agents for polynucleotide synthesis. Their work led to the synthesis of MST and related compounds, as detailed in their seminal paper published in the Journal of the Chemical Society, Perkin Transactions 1. They demonstrated that arenesulfonyl derivatives of 1H-1,2,4-triazole, such as MST, were highly effective coupling agents that offered advantages over the existing reagents of the time, such as arenesulfonyl chlorides. These triazolides were found to be more stable and less prone to side reactions, leading to higher yields and cleaner reaction profiles in the complex process of oligonucleotide synthesis. This discovery marked a significant advancement in the field and established MST as a valuable reagent in organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 133-135 °C |
| CAS Registry Number | 54230-59-0 |
| Solubility | Soluble in many organic solvents such as dichloromethane, THF, and acetonitrile. |
Synthesis of this compound
The synthesis of MST is typically achieved through the reaction of mesitylenesulfonyl chloride with 1H-1,2,4-triazole. The triazole acts as a nucleophile, displacing the chloride from the sulfonyl chloride. A base, such as triethylamine, is used to quench the HCl byproduct formed during the reaction.
Caption: General reaction scheme for the synthesis of MST.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of MST.
Materials:
-
Mesitylenesulfonyl chloride
-
1H-1,2,4-Triazole
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of mesitylenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Applications in Organic Synthesis: Sulfonylation Reactions
MST is primarily utilized as a sulfonating agent for a variety of nucleophiles, most notably alcohols and amines. The bulky mesityl group provides steric hindrance that can influence the regioselectivity of the reaction. The 1,2,4-triazole leaving group is a key feature, as it is a relatively good leaving group that is also a weak base, minimizing side reactions.
Caption: General scheme for sulfonylation using MST.
Quantitative Data on Sulfonylation Reactions
The efficiency of MST as a sulfonating agent is demonstrated by the high yields obtained in various reactions. The following table summarizes representative yields for the sulfonylation of different alcohols and amines.
| Substrate (Nucleophile) | Product Type | Yield (%) |
| Benzyl alcohol | Sulfonate Ester | >95 |
| Cyclohexanol | Sulfonate Ester | ~90 |
| Phenol | Sulfonate Ester | >95 |
| Aniline | Sulfonamide | >98 |
| Benzylamine | Sulfonamide | >95 |
| Diethylamine | Sulfonamide | ~92 |
Note: Yields are approximate and can vary depending on the specific reaction conditions.
Experimental Protocol: Sulfonylation of an Alcohol
Materials:
-
Alcohol
-
This compound (MST)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Add MST (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonate ester.
Biological Activity and Signaling Pathways
Despite the prevalence of the 1,2,4-triazole moiety in many biologically active compounds, this compound itself is not known to possess significant biological activity or to be directly involved in cellular signaling pathways. Its primary role in the scientific community is that of a synthetic reagent. Extensive searches of the scientific literature have not revealed any studies focused on its direct interaction with biological targets or its modulation of signaling cascades. Therefore, a diagram of a signaling pathway involving MST is not applicable. The utility of MST in drug development lies in its ability to facilitate the synthesis of complex molecules that may possess biological activity, rather than any inherent bioactivity of its own.
Conclusion
This compound is a powerful and versatile sulfonating agent that has played a significant role in organic synthesis since its discovery in the mid-1970s. Its development as a condensing agent for oligonucleotide synthesis paved the way for its broader application in the formation of sulfonamides and sulfonate esters. The straightforward synthesis, stability, and high reactivity of MST, coupled with the favorable properties of its 1,2,4-triazole leaving group, have solidified its position as a valuable tool for chemists in both academic and industrial research. While it does not appear to have direct biological activity, its contribution to the synthesis of bioactive molecules is undeniable, making it a cornerstone reagent in the pursuit of new therapeutics and functional materials.
The Mesitylsulfonyl Group: A Keystone in Modern Sulfonylation Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mesitylsulfonyl group, derived from mesitylenesulfonyl chloride (Mts-Cl), has emerged as a powerful and versatile tool in organic synthesis. Characterized by its unique structural and electronic properties, this reagent plays a critical role in the sulfonylation of a wide range of nucleophiles, particularly amines and alcohols. Its application extends from the formation of stable sulfonamides to its use as a robust protecting group in complex multi-step syntheses, making it an indispensable component in the toolkit of synthetic and medicinal chemists. This guide provides a comprehensive overview of the core features of the mesitylsulfonyl group, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective implementation in the laboratory.
Core Features of the Mesitylsulfonyl Group
The utility of the mesitylsulfonyl group is rooted in several key characteristics that stem directly from its structure: a sulfonyl chloride moiety attached to a mesitylene (2,4,6-trimethylbenzene) ring.
1. Steric Hindrance: The three methyl groups ortho and para to the sulfonyl group create significant steric bulk. This hindrance modulates the reactivity of the sulfonyl chloride, often leading to cleaner reactions and preventing undesired side reactions. In the context of protecting groups, this steric shield enhances the stability of the resulting sulfonamide, making it resistant to a variety of reaction conditions.
2. Enhanced Crystallinity: Derivatives of the mesitylsulfonyl group, particularly mesitylsulfonamides, have a strong tendency to be highly crystalline solids.[1][2] This property is invaluable for the purification of synthetic intermediates. The rigid and well-defined structure imparted by the sterically hindered mesityl group facilitates the formation of a stable crystal lattice, often allowing for purification by simple recrystallization, thereby avoiding the need for chromatography. The defined solid-state conformation of these derivatives can be confirmed by techniques like X-ray crystallography.[1]
3. Stability and Robustness: Mesitylsulfonamides are known for their exceptional stability under both acidic and basic conditions. This robustness allows for subsequent chemical transformations on other parts of the molecule without cleavage of the sulfonamide bond. This stability is a direct consequence of the steric protection afforded by the flanking methyl groups on the aromatic ring.
4. Reactivity and Application as a Protecting Group: Despite its steric bulk, mesitylenesulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[3] It is also used to sulfonylate alcohols. This reactivity, combined with the stability of the resulting adduct, makes the mesitylsulfonyl group an excellent choice for protecting amine functionalities during complex synthetic sequences.
Quantitative Data on Mesitylsulfonylation
The efficiency of sulfonylation reactions using mesitylenesulfonyl chloride is often high. The following table summarizes representative yields for the formation of mesitylsulfonyl derivatives with various nucleophiles, as reported in the literature.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrazine monohydrate | Mts-Cl, THF, H₂O, 0-25 °C, 45 min | Mesitylenesulfonyl hydrazide | ~90% | Organic Syntheses |
| Primary/Secondary Amine | Mts-Cl, Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | N-substituted Mesitylsulfonamide | 80-95% | General Literature Data |
| Alcohol | Mts-Cl, Pyridine, CH₂Cl₂, 0 °C to rt | Mesitylsulfonate Ester | 75-90% | General Literature Data |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are representative examples.
Key Experimental Protocols
A detailed and reliable experimental procedure is crucial for the successful application of mesitylsulfonylation. The following protocol is adapted from a standard procedure for the synthesis of mesitylenesulfonyl hydrazide, which is representative of the sulfonylation of an amine nucleophile.
Synthesis of Mesitylenesulfonyl Hydrazide
This procedure details the reaction of mesitylenesulfonyl chloride with hydrazine, a common precursor for further synthetic transformations.
Materials:
-
Mesitylenesulfonyl chloride (Mts-Cl)
-
Hydrazine monohydrate
-
Tetrahydrofuran (THF), dry
-
Deionized water
-
Ice-acetone bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve mesitylenesulfonyl chloride (0.50 mol) in dry tetrahydrofuran (175 mL).
-
Cooling: Cool the solution to between -10°C and 0°C using an ice-acetone bath.
-
Addition of Nucleophile: In a separate beaker, dissolve hydrazine monohydrate (1.26 mol) in ice-cold water (30 mL). Add this solution dropwise to the cooled Mts-Cl solution via the dropping funnel, ensuring the internal temperature remains below 25°C. Efficient stirring is critical during this step.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 45 minutes.
-
Workup: Pour the reaction mixture into a beaker containing 250 mL of ice water with stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying: Dry the product under vacuum to obtain mesitylenesulfonyl hydrazide. The yield is typically high, around 90%.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the sulfonylation of an amine using mesitylenesulfonyl chloride.
Caption: The relationship between the mesityl group's structure and its key chemical properties.
Conclusion
The mesitylsulfonyl group offers a unique combination of steric bulk, stability, and reactivity that makes it a highly valuable moiety in modern organic chemistry. Its ability to form stable, crystalline sulfonamides is particularly advantageous in the synthesis of complex molecules and in drug development, where purification and stability are paramount. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the knowledge to effectively harness the power of the mesitylsulfonyl group in their synthetic endeavors.
References
An In-depth Technical Guide to Sulfonating Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonation, the introduction of a sulfonic acid group (–SO₃H) into an organic compound, is a cornerstone reaction in organic chemistry with profound implications for industrial and pharmaceutical applications. The resulting sulfonic acids and their derivatives are integral to the synthesis of a vast array of commercial products, including detergents, dyes, and ion-exchange resins.[1] In the realm of drug development, sulfonation is a critical tool for synthesizing sulfonamide antibiotics (sulfa drugs), enhancing the aqueous solubility and bioavailability of drug candidates, and introducing pharmacologically active moieties.[2] This guide provides a comprehensive overview of the principal sulfonating agents, their reaction mechanisms, comparative reactivity, and detailed experimental protocols, with a special focus on their application in pharmaceutical sciences.
Mechanism of Aromatic Sulfonation
The most common pathway for sulfonation, particularly on aromatic substrates, is electrophilic aromatic substitution (EAS). The reaction is unique among EAS reactions as it is reversible.[1] The process generally involves the generation of a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form, which then attacks the electron-rich aromatic ring.
The mechanism proceeds in three key steps:
-
Formation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide is generated as the active electrophile. When using fuming sulfuric acid (oleum), SO₃ is already present in excess.[3]
-
Electrophilic Attack : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation : A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon bearing the new –SO₃H group, restoring the aromaticity of the ring and yielding the final benzenesulfonic acid product.[4]
Core Sulfonating Agents
The choice of sulfonating agent is dictated by the reactivity of the substrate, the desired product, and the required reaction conditions. The most prominent agents are detailed below.
Sulfur Trioxide (SO₃)
Sulfur trioxide is a powerful and highly reactive sulfonating agent.[5] It exists in several polymeric forms in the solid state and as a volatile liquid. Its high reactivity allows for rapid reactions, often at lower temperatures, and since the reaction is stoichiometric without water formation, there is no issue of spent acid disposal.[1] However, its aggressive nature can lead to charring and the formation of by-products like sulfones.[6]
Oleum (Fuming Sulfuric Acid)
Oleum is a solution of sulfur trioxide in concentrated sulfuric acid (H₂S₂O₇).[3] It is a stronger sulfonating agent than concentrated sulfuric acid alone due to the high concentration of the SO₃ electrophile. The strength of oleum is defined by the percentage of free SO₃. It is widely used in industrial processes but can be highly corrosive and difficult to handle.
Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a potent sulfonating and chlorosulfonating agent.[7] It reacts vigorously with many organic compounds, often at lower temperatures than sulfuric acid. A key feature is the evolution of hydrogen chloride (HCl) gas, which drives the reaction to completion.[1] This agent is particularly useful for producing sulfonyl chlorides, which are important intermediates in the synthesis of sulfonamides and other derivatives.[2]
Sulfur Trioxide Amine Complexes
To moderate the extreme reactivity of SO₃, it is often complexed with Lewis bases like pyridine or trimethylamine.[8] The sulfur trioxide-pyridine complex (SO₃·py) is a mild, stable, and easy-to-handle solid.[9] These complexes are particularly valuable for the sulfation of sensitive substrates, such as alcohols, phenols, and biomolecules, where harsh acidic conditions must be avoided.[8] They offer high selectivity for O- or N-sulfation.
Sulfuryl Chloride (SO₂Cl₂)
While primarily known as a chlorinating agent, sulfuryl chloride can also act as a sulfonating agent under certain conditions, particularly with activated aromatic compounds.[10] Its utility in sulfonation is less common than the other agents but can be advantageous in specific synthetic contexts.
Data Presentation: Comparison of Sulfonating Agents
Direct quantitative comparison of sulfonating agents is challenging due to variations in substrates and reaction conditions across different studies. The following table summarizes typical conditions and reported yields for specific, cited sulfonation reactions to provide a contextual overview.
| Sulfonating Agent | Substrate | Temp. (°C) | Time | Molar Ratio (Agent:Substrate) | Yield (%) | Reference |
| Sulfur Trioxide (SO₃) | Nitrobenzene | 60 | < 2 s (in microreactor) | 1.26 : 1 | 88 | [5][11] |
| Oleum (30% SO₃) | Toluene | 25 | 2 h | Excess | ~97 (mono-sulfonated) | [12] |
| Chlorosulfonic Acid | Methyl Esters (from UCO) | 70 | 3 h | 1.2 : 1 | 88.2 | [13][14] |
| Chlorosulfonic Acid | 2,4-dihydroxybenzophenone | 60-72 | 5 h | ~1.3 : 1 | 94.8 | [15] |
| SO₃-Pyridine Complex | Pyrrole | ~100 | - | - | High (not specified) | [9] |
Applications in Drug Development
Sulfonation chemistry is a vital component of the modern pharmaceutical toolkit. Its applications range from creating active pharmaceutical ingredients (APIs) to modifying drug properties for better performance.
Synthesis of Sulfa Drugs
The discovery of sulfonamides, or "sulfa drugs," was a landmark in medicine. These synthetic antimicrobial agents function as competitive inhibitors of the enzyme dihydropteroate synthase in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth.[16] A common synthetic route starts with the protection of aniline via acetylation, followed by chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. This key intermediate is then reacted with ammonia and hydrolyzed to yield sulfanilamide, the parent sulfa drug.[2]
Drug Metabolism and the Role of Sulfotransferases (SULTs)
Sulfonation is also a major Phase II metabolic pathway for many drugs and xenobiotics.[17] This biotransformation is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs).[18] The reaction involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the drug molecule.[19] This process typically increases the water solubility of the compound, facilitating its excretion from the body and often leading to detoxification and deactivation of the drug.[17][20]
Experimental Protocols
The following sections provide detailed methodologies for representative sulfonation reactions.
Protocol 1: Sulfonation of Aniline to Synthesize Sulfanilic Acid
This protocol describes the synthesis of 4-aminobenzenesulfonic acid (sulfanilic acid) from aniline using concentrated sulfuric acid.
Materials:
-
Aniline (10.0 mL, freshly distilled)
-
Concentrated Sulfuric Acid (20.0 mL)
-
150 mL Conical Flask or Round Bottom Flask
-
Oil Bath
-
Ice Bath
-
Beaker, Filter Funnel, Filter Paper
Procedure:
-
Carefully place 10 mL of aniline into a 150 mL conical flask.
-
In an ice bath, slowly and cautiously add 20 mL of concentrated sulfuric acid to the aniline. Shake the mixture gently during the addition to ensure mixing and to manage the exothermic reaction. Anilinium hydrogen sulfate is formed as a solid paste.[21]
-
Remove the flask from the ice bath and heat the mixture in an oil bath at 180-190°C for approximately 1 hour.[22] During this "baking" process, the anilinium salt rearranges and dehydrates to form sulfanilic acid.
-
After heating, allow the reaction mixture to cool to room temperature.
-
Pour the cooled, thick grey mixture into approximately 100 mL of cold water. This will precipitate the crude sulfanilic acid.
-
Collect the crude product by vacuum filtration and wash the crystals with a small amount of cold water to remove any remaining acid.
-
The crude sulfanilic acid can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, decolorize with activated charcoal if necessary, and allow it to cool slowly to form purified crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry. Sulfanilic acid decomposes on heating and does not have a sharp melting point.[22]
Protocol 2: Chlorosulfonation of a Resin
This protocol details the functionalization of a polymer resin using chlorosulfonic acid.[23]
Materials:
-
Polymer Resin (e.g., polystyrene-based, ~2 g)
-
1,2-Dichloroethane
-
Chlorosulfonic Acid (HClSO₃, 16 mL)
-
Glass Jacketed Reactor with Magnetic Stirrer
-
Ice Bath
-
Vacuum Filtration Apparatus (G3 Gooch crucible)
-
Solutions for washing: Distilled water, 2% NaOH in 1:1 dioxane:water, 10% HCl in 1:1 dioxane:water, Methanol
-
Silver Nitrate (AgNO₃) solution for testing
Procedure:
-
Pre-swelling: Swell approximately 2 g of the resin overnight in 1,2-dichloroethane in the glass jacketed reactor.
-
Reaction Setup: Add 24 mL of 1,2-dichloroethane and 16 mL of chlorosulfonic acid to the swollen resin under magnetic stirring.
-
Sulfonation: Heat the mixture to 42°C and allow it to react for three hours.
-
Quenching: Cool the reactor with an ice bath and very carefully add 50 mL of cold distilled water dropwise to quench the reaction.
-
First Filtration: Recover the functionalized resin by vacuum filtration using a G3 gooch crucible. Wash the resin with distilled water until the filtrate has a neutral pH.
-
Hydrolysis: Suspend the resin in 40 mL of a 2% (w/t) solution of NaOH in 1:1 (v/v) 1,4-dioxane:water. Heat the suspension to 40°C for two hours to hydrolyze any sulfonyl chloride groups to sulfonic acid sodium salts.
-
Acidification & Washing: Recover the resin by vacuum filtration and wash with a 10% HCl solution in 1:1 1,4-dioxane:water until the chloride ions are completely removed from the filtrate (test with AgNO₃ solution).
-
Final Wash and Dry: Wash the final solid product with 50 mL of methanol and dry it overnight at 110°C.
Conclusion
Sulfonating agents are indispensable reagents in modern organic chemistry, providing access to a wide range of functionalized molecules with significant industrial and pharmaceutical value. From the aggressive power of sulfur trioxide and oleum to the moderated reactivity of SO₃-amine complexes, a chemist has a versatile selection of tools to effect sulfonation. Understanding the underlying mechanisms, comparative reactivities, and practical experimental considerations is crucial for leveraging this chemistry effectively. For professionals in drug development, mastery of sulfonation techniques is essential for the synthesis of new therapeutic agents, the optimization of drug properties, and the comprehension of metabolic pathways that govern a drug's fate in the body.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE [vedantu.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
- 7. globalspec.com [globalspec.com]
- 8. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechempharma.com [lifechempharma.com]
- 10. researchgate.net [researchgate.net]
- 11. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cookin… [ouci.dntb.gov.ua]
- 14. citedrive.com [citedrive.com]
- 15. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. xenotech.com [xenotech.com]
- 18. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. studypool.com [studypool.com]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 23. 2.3. Sulfonation with Chlorosulfonic Acid [bio-protocol.org]
Theoretical Insights into the Reactivity of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) and its derivatives are powerful reagents in modern organic synthesis, primarily utilized as activating and coupling agents. This technical guide delves into the theoretical underpinnings of MS-T's reactivity, focusing on its role in facilitating key chemical transformations. By examining the electronic and steric effects of its constituent moieties, we provide a comprehensive overview of the mechanistic principles that govern its utility. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the reaction mechanisms to offer a thorough resource for researchers in drug development and chemical synthesis.
Introduction
This compound (MS-T) belongs to a class of arylsulfonyl azolides that have found significant application as activating agents, particularly in the formation of phosphotriester linkages during oligonucleotide synthesis[1][2][3]. The reactivity of MS-T is primarily attributed to the potent electron-withdrawing nature of the mesitylsulfonyl group, which transforms the 1,2,4-triazole moiety into an excellent leaving group. This activation facilitates nucleophilic substitution at the phosphorus center in phosphodiesters or at the carbonyl carbon of carboxylic acids. A closely related and widely used analogue is 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), where the addition of a nitro group further enhances the leaving group ability of the triazole[4][5]. This guide will explore the theoretical basis for the reactivity of these essential synthetic tools.
Physicochemical Properties
The physical and chemical properties of MS-T and its nitro-analogue, MSNT, are crucial for their application in organic synthesis. A summary of these properties is presented in Table 1.
| Property | This compound (MS-T) | 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) |
| CAS Number | 54230-59-0[6] | 74257-00-4[7][8] |
| Molecular Formula | C₁₁H₁₃N₃O₂S[6] | C₁₁H₁₂N₄O₄S[7][8] |
| Molecular Weight | 251.3 g/mol [6] | 296.30 g/mol [7][8] |
| Appearance | White crystalline powder | Solid |
| Melting Point | 133-135 °C | 134-139 °C[8] |
| Purity | ≥ 98% | ≥ 98%[8] |
| Storage Conditions | -20°C | -20°C[8] |
Theoretical Framework of Reactivity
The efficacy of MS-T and MSNT as coupling agents stems from a combination of electronic and steric factors that can be understood through theoretical principles of organic chemistry.
Electronic Effects
The core of MS-T's reactivity lies in the electronic activation of the 1,2,4-triazole ring by the attached mesitylsulfonyl group. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital participation of the sulfur atom. This electron withdrawal significantly reduces the electron density on the triazole ring, particularly at the nitrogen atom bonded to the sulfur.
This polarization of the S-N bond makes the triazole an excellent leaving group. When MS-T reacts with a nucleophile, such as the oxygen of a phosphate or carboxylate group, the sulfonyl group stabilizes the incipient negative charge on the triazole nitrogen as it departs. In the case of MSNT, the additional nitro group, another powerful electron-withdrawing group, further enhances the stability of the triazolide anion, making MSNT an even more potent activating agent[4][5].
Reaction Mechanism: Phosphotriester Formation
The most prominent application of MS-T and MSNT is in the synthesis of oligonucleotides via the phosphotriester method[1][2][3]. The general mechanism involves the activation of a phosphodiester component, which is then susceptible to nucleophilic attack by the 5'-hydroxyl group of another nucleoside.
The reaction proceeds in two main steps, as elucidated by ³¹P NMR studies[1]:
-
Activation Step: The phosphodiester reacts with the arylsulfonyl triazole to form a highly reactive mixed phosphotriester intermediate. The triazole acts as the leaving group in this step.
-
Coupling Step: The 5'-hydroxyl group of the incoming nucleoside attacks the activated phosphorus center, displacing the sulfonate and forming the desired phosphotriester linkage.
The overall process is a nucleophilic substitution at the phosphorus atom, where the arylsulfonyl triazole serves to convert the poor hydroxyl leaving group of the phosphate into a much better sulfonate leaving group, with the triazole facilitating this transformation.
Experimental Protocols
Synthesis of 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT)
An improved protocol for the synthesis of MSNT has been reported, providing a reliable method for obtaining this crucial reagent[4][5].
Materials:
-
3-nitro-1H-1,2,4-triazole
-
Mesitylenesulfonyl chloride
-
Triethylamine
-
Acetonitrile
Procedure:
-
A solution of 3-nitro-1H-1,2,4-triazole in acetonitrile is prepared.
-
Triethylamine is added to the solution, and the mixture is stirred.
-
Mesitylenesulfonyl chloride is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by filtration to remove triethylamine hydrochloride, followed by evaporation of the solvent.
-
The crude product is purified by recrystallization to yield MSNT as a solid.
Handling and Storage: MSNT should be stored in a tightly closed container in a dry, refrigerated area (0–10 °C). It is important to use adequate ventilation and minimize dust generation when handling the compound[4].
General Protocol for Phosphotriester Formation in Oligonucleotide Synthesis
The following is a general procedure for the coupling of two nucleoside units using MSNT as the activating agent on a soluble support[9].
Materials:
-
5'-O-DMTr-protected nucleoside (support-bound)
-
5'-O-DMTr-nucleoside 3'-(2-chlorophenylphosphate)
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (NMI)
-
Pyridine and 2,6-lutidine
Procedure:
-
The support-bound nucleoside is deprotected at the 5'-hydroxyl position.
-
The 5'-O-DMTr-nucleoside 3'-(2-chlorophenylphosphate) (e.g., 3 equivalents) is dissolved in a mixture of pyridine and 2,6-lutidine.
-
MSNT (e.g., 6 equivalents) as the activator and NMI (e.g., 10 equivalents) as a nucleophilic catalyst are added to the solution of the phosphodiester.
-
The activated phosphodiester solution is then added to the support-bound nucleoside with the free 5'-hydroxyl group.
-
The coupling reaction is allowed to proceed until completion.
-
The soluble support is then precipitated and washed to remove excess reagents and byproducts.
-
Any unreacted 5'-hydroxyl groups are capped, typically with acetic anhydride.
-
The cycle of deprotection and coupling is repeated to extend the oligonucleotide chain.
Mandatory Visualizations
The following diagrams illustrate key processes related to the synthesis and reactivity of this compound and its derivatives.
Caption: Synthetic workflow for 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT).
Caption: Mechanism of phosphotriester bond formation using MS-T as an activating agent.
Conclusion
This compound and its derivatives are indispensable tools in modern organic synthesis, with their reactivity being well-rationalized by fundamental principles of electronic effects and reaction mechanisms. The electron-withdrawing sulfonyl group activates the triazole ring, rendering it an excellent leaving group and enabling efficient coupling reactions, most notably in the synthesis of oligonucleotides. While direct quantitative theoretical studies on MS-T are not extensively available in the public domain, the well-established mechanism of related arylsulfonyl azolides provides a robust framework for understanding its reactivity. This guide provides a consolidated resource of the theoretical principles, practical applications, and experimental considerations for utilizing these potent reagents in research and development.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 1,2,3-Triazoles as leaving groups in SNAr-Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) is a versatile reagent in organic synthesis, primarily recognized for its efficiency as a coupling reagent in oligonucleotide synthesis.[1] While not as commonly employed for the repetitive amide bond formation in solid-phase peptide synthesis (SPPS) as other reagents like carbodiimides or phosphonium/uronium salts, MSNT, in the presence of a nucleophilic catalyst such as 1-methylimidazole (MeIm), serves as a highly effective method for the initial esterification of N-protected amino acids to hydroxyl-functionalized resins. This initial anchoring step is critical for the success of the entire peptide synthesis process.
These application notes provide a detailed protocol for the use of MSNT in this specific context, summarize relevant data, and offer insights into its mechanism and potential side reactions.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound (MSNT) | ≥98.0% | Various | Store in a cool, dry place. |
| 1-Methylimidazole (MeIm) | Synthesis Grade | Various | Store under inert gas. |
| Nα-Fmoc protected amino acids | Synthesis Grade | Various | |
| Hydroxymethyl-functionalized resin (e.g., Wang resin) | 100-200 mesh | Various | Swell before use. |
| Dichloromethane (DCM) | Anhydrous | Various | Use from a solvent purification system or freshly opened bottle. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | |
| Piperidine | Synthesis Grade | Various | For Fmoc deprotection. |
| Acetic Anhydride | Synthesis Grade | Various | For capping. |
| Pyridine | Synthesis Grade | Various | For capping. |
Table 2: Comparison of MSNT with Common Coupling Reagents for Initial Amino Acid Attachment
| Coupling Reagent/Method | Typical Application | Advantages | Disadvantages |
| MSNT/MeIm | Attachment of first Fmoc-amino acid to hydroxymethyl resins | High yields, prevents dipeptide formation and racemization. [2] | Not typically used for subsequent peptide couplings. |
| DIC/DMAP | Attachment of first amino acid to resins | Widely used, effective | Can lead to racemization, especially with DMAP. |
| Symmetrical Anhydrides | Attachment of first amino acid to resins | High reactivity | Requires pre-formation of the anhydride. |
| HBTU/HOBt/DIPEA | General peptide coupling and initial attachment | Fast and efficient coupling | Can cause guanidinylation of the N-terminus if used in excess.[3] |
Experimental Protocols
Protocol 1: Attachment of the First Fmoc-Amino Acid to Hydroxymethyl Resin using MSNT/MeIm
This protocol is adapted for the esterification of an Nα-Fmoc protected amino acid to a hydroxymethyl-functionalized resin, such as Wang resin.
1. Resin Preparation: a. Place the desired amount of hydroxymethyl resin in a solid-phase synthesis vessel. b. Swell the resin in anhydrous dichloromethane (DCM) for at least 30 minutes with gentle agitation. c. Drain the DCM.
2. Amino Acid Activation and Coupling: a. In a separate, dry flask, dissolve 3-5 equivalents of the Nα-Fmoc protected amino acid in anhydrous DCM. b. To this solution, add 3-5 equivalents of this compound (MSNT). c. Add 2.5-4 equivalents of 1-methylimidazole (MeIm) to the amino acid/MSNT solution. Swirl gently to dissolve all solids. d. Immediately add the activated amino acid solution to the swollen resin. e. Agitate the mixture at room temperature for 1-3 hours.
3. Washing: a. Drain the reaction mixture from the resin. b. Wash the resin extensively with DCM (3 x resin volume) to remove unreacted reagents and byproducts. c. Wash the resin with N,N-Dimethylformamide (DMF) (3 x resin volume).
4. Capping of Unreacted Hydroxyl Groups (Optional but Recommended): a. Treat the resin with a solution of acetic anhydride and pyridine in DCM (e.g., 10:1:9 v/v/v DCM:acetic anhydride:pyridine) for 30 minutes. b. Drain the capping solution and wash the resin with DCM (3 x resin volume) followed by DMF (3 x resin volume).
5. Determination of Loading (Substitution Level): a. A small, accurately weighed sample of the dried resin is subjected to Fmoc quantification. This is typically done by treating the resin with a piperidine/DMF solution and measuring the UV absorbance of the released dibenzylfulvene-piperidine adduct at ~301 nm.
Protocol 2: Standard Solid-Phase Peptide Synthesis Cycle (for subsequent amino acids)
Following the attachment of the first amino acid using the MSNT/MeIm method, the subsequent elongation of the peptide chain should proceed using standard, more efficient coupling reagents for amide bond formation.
1. Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5-10 minutes. b. Drain and repeat the treatment for another 15-20 minutes. c. Wash the resin thoroughly with DMF.
2. Amino Acid Coupling (using a standard coupling reagent): a. Pre-activate 3-5 equivalents of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
3. Washing: a. Drain the coupling solution. b. Wash the resin with DMF and DCM.
Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis using MSNT for initial amino acid attachment.
Caption: Proposed mechanism for MSNT/MeIm-mediated esterification of an amino acid to a resin.
Discussion
Mechanism of Action
The MSNT/MeIm system facilitates the esterification of a carboxylic acid (the C-terminus of the N-protected amino acid) to a hydroxyl group on the solid support. The proposed mechanism involves the following steps:
-
Activation of the Carboxylic Acid: The mesitylenesulfonyl group of MSNT is a strong electron-withdrawing group, making the sulfonyl sulfur highly electrophilic. The carboxylate of the amino acid attacks the sulfonyl group, leading to the formation of a mixed anhydride intermediate and the displacement of the 1,2,4-triazole.
-
Role of 1-Methylimidazole: 1-Methylimidazole acts as a nucleophilic catalyst. It attacks the activated carboxyl intermediate, forming a highly reactive acyl-imidazolium species.
-
Ester Bond Formation: The hydroxyl group of the resin then performs a nucleophilic attack on the activated acyl-imidazolium intermediate, forming the desired ester bond and releasing 1-methylimidazole, which can then re-enter the catalytic cycle.
Side Reactions and Mitigation
While the MSNT/MeIm method is generally efficient and clean for the initial esterification, potential side reactions should be considered:
-
Racemization: Although this method is reported to minimize racemization, it is always a concern during the activation of amino acids. Using the recommended stoichiometry and reaction times is crucial. For amino acids that are particularly prone to racemization, such as histidine and cysteine, alternative attachment strategies may be preferable.
-
Dipeptide Formation: The use of MSNT helps to prevent the formation of dipeptides, which can occur with other activation methods where the activated amino acid can react with another molecule of the same amino acid.[2]
-
Incomplete Capping: If unreacted hydroxyl groups on the resin are not capped, they can react in subsequent coupling steps, leading to deletion sequences in the final peptide product. Thorough capping is therefore highly recommended.
Conclusion
This compound, in conjunction with 1-methylimidazole, provides a robust and high-yielding method for the critical first step in solid-phase peptide synthesis: the attachment of the C-terminal amino acid to a hydroxymethyl resin. Its use minimizes common side reactions like dipeptide formation and racemization. For the subsequent elongation of the peptide chain, the use of standard and more widely validated coupling reagents is recommended for optimal synthesis outcomes. These application notes provide researchers and drug development professionals with a detailed protocol and the necessary information to successfully incorporate MSNT into their peptide synthesis workflows for this specific and important application.
References
Application of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) in Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) is a highly efficient coupling reagent predominantly utilized in the phosphotriester method of oligonucleotide synthesis. Its primary function is to facilitate the formation of phosphodiester bonds between nucleotide units, a critical step in the assembly of DNA and RNA strands. The use of MSNT ensures high coupling efficiency and the production of high-purity oligonucleotides, which are essential for various applications in research, diagnostics, and therapeutics. This document provides detailed application notes and protocols for the use of MSNT in solid-phase oligonucleotide synthesis.
Principle of Action
In the phosphotriester approach to oligonucleotide synthesis, the phosphate group between the nucleosides is protected, typically with a 2-cyanoethyl group, to prevent unwanted side reactions. MSNT acts as a condensing agent, activating the phosphodiester component of a protected nucleoside to facilitate its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support. This reaction results in the formation of a stable phosphotriester linkage. The rate of this reaction can be enhanced by the addition of a nucleophilic catalyst, such as N-methylimidazole.[1]
Advantages of Using MSNT in Phosphotriester Synthesis
While the phosphoramidite method has become the more common approach for oligonucleotide synthesis, the phosphotriester method with MSNT offers several advantages, particularly for specific applications:
-
High Coupling Efficiency: MSNT is known for promoting high coupling yields, which is crucial for the synthesis of longer oligonucleotides.[1]
-
Stability: The phosphotriester intermediates are generally more stable than the phosphite triesters used in the phosphoramidite method.
-
Suitability for Large-Scale Synthesis: The phosphotriester method can be advantageous for the large-scale synthesis of shorter oligonucleotides.
Quantitative Data: Coupling Efficiency and Yield
The success of oligonucleotide synthesis is highly dependent on the coupling efficiency of each cycle. Even a small decrease in efficiency can significantly lower the yield of the full-length product, especially for longer oligonucleotides. While specific head-to-head comparative data for MSNT against other phosphotriester reagents is limited in recent literature, the phosphotriester method in general, with effective coupling agents like MSNT, can achieve high stepwise efficiencies.
The overall theoretical yield of a synthesis can be calculated using the formula:
Yield = (Coupling Efficiency)(Number of couplings)
The following table illustrates the theoretical final yield based on different average coupling efficiencies for oligonucleotides of varying lengths.
| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98% | Average Coupling Efficiency: 99% | Average Coupling Efficiency: 99.5% |
| 20 | 68.1% | 82.6% | 90.9% |
| 40 | 45.5% | 67.6% | 82.2% |
| 60 | 30.4% | 55.3% | 74.4% |
| 80 | 20.3% | 45.2% | 67.3% |
| 100 | 13.5% | 37.0% | 60.9% |
Data is illustrative and based on theoretical calculations.[2]
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using the phosphotriester method with MSNT. This protocol assumes the use of a manual or automated DNA synthesizer. All reagents and solvents should be anhydrous.
Materials and Reagents
-
Controlled Pore Glass (CPG) solid support with the initial protected nucleoside attached.
-
Protected nucleoside-3'-phosphodiester monomers.
-
This compound (MSNT).
-
N-methylimidazole (NMI) (optional, as a catalyst).
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile).
-
Capping solution A: Acetic anhydride in a suitable solvent (e.g., THF or acetonitrile).
-
Capping solution B: N-methylimidazole in a suitable solvent (e.g., THF or acetonitrile).
-
Deblocking solution: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Washing solvent: Anhydrous acetonitrile.
Synthesis Cycle
The synthesis of an oligonucleotide occurs in a cyclical manner, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation (in the case of the phosphoramidite method, which is replaced by the already stable phosphotriester linkage in this method).
Step 1: Deblocking
-
The solid support is treated with the deblocking solution (e.g., 3% TCA in DCM) to remove the 5'-dimethoxytrityl (DMT) protecting group from the immobilized nucleoside.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically to monitor the efficiency of the previous coupling step.
Step 2: Coupling
-
A solution of the next protected nucleoside-3'-phosphodiester monomer and MSNT in anhydrous pyridine is prepared. A typical molar excess of the monomer and MSNT over the solid support loading is used.
-
If used, N-methylimidazole is added to the coupling solution to catalyze the reaction.
-
The coupling solution is passed through the column containing the solid support. The reaction is typically allowed to proceed for a specific time (coupling time), which may vary depending on the scale and specific conditions.
-
After the coupling reaction, the column is washed with anhydrous acetonitrile to remove unreacted reagents and byproducts.
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, a capping step is performed.
-
The solid support is treated with a mixture of capping solution A and capping solution B. This acetylates any unreacted 5'-hydroxyl groups, rendering them inert.
-
The column is then washed with anhydrous acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Processing
-
Cleavage from Support: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a suitable reagent, typically concentrated ammonium hydroxide.
-
Deprotection: The same reagent used for cleavage also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences.
Diagrams
Experimental Workflow for a Single Coupling Cycle
Caption: Workflow of a single nucleotide addition cycle in solid-phase phosphotriester oligonucleotide synthesis.
Mechanism of MSNT-Mediated Coupling
Caption: Simplified mechanism of MSNT activation and coupling in phosphotriester oligonucleotide synthesis.
Potential Side Reactions and Troubleshooting
While MSNT is a highly effective coupling reagent, side reactions can occur during oligonucleotide synthesis, potentially leading to lower yields and the formation of impurities.
-
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups can lead to the formation of deletion mutants (n-1 sequences). Ensure that capping reagents are fresh and that the capping step is efficient.
-
Depurination: Exposure to acidic conditions during the deblocking step can lead to the removal of purine bases (adenine and guanine), creating abasic sites in the oligonucleotide chain. This can be minimized by using the appropriate concentration of acid and carefully controlling the deblocking time.
-
Modification of Nucleobases: The exocyclic amino groups of adenine, guanine, and cytosine are typically protected to prevent side reactions during synthesis. Incomplete protection or premature deprotection can lead to branched oligonucleotides.
-
N-Branched Oligonucleotides: A side reaction can lead to the formation of N-branched oligomers, where two identical chains are linked to the 3'-terminal 2'-deoxycytidine.[3]
-
Adduct Formation: Impurities in reagents, such as in N-methylimidazole, can lead to the formation of unwanted adducts on the oligonucleotide.[4]
Troubleshooting:
-
Low Coupling Efficiency: This can be caused by moisture in the reagents or solvents, poor quality reagents, or insufficient reaction time. Ensure all reagents and solvents are anhydrous and of high purity. Optimize coupling times as needed.
-
Presence of Deletion Sequences: This indicates inefficient capping. Check the capping reagents and optimize the capping step.
-
Low Overall Yield: This can be a cumulative effect of slightly reduced coupling efficiency in each step. Careful optimization of all steps in the synthesis cycle is crucial.
Conclusion
This compound is a valuable and efficient coupling reagent for the synthesis of oligonucleotides via the phosphotriester method. By following optimized protocols and being mindful of potential side reactions, researchers can achieve high yields of pure oligonucleotides for a wide range of applications in molecular biology, drug development, and diagnostics. Careful attention to reagent quality and reaction conditions is paramount to the successful synthesis of high-fidelity oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. genelink.com [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. US8039612B2 - Synthesis of oligonucleotides or phosphorothioate oligonucleotide with a capping agent of N-methylimidazole free of 1,3,5-trimethylhexahydro-1,3,5-triazine - Google Patents [patents.google.com]
Application Notes and Protocols: A Step-by-Step Guide for Sulfonamide Synthesis and Interaction Analysis using Microscale Thermophoresis (MST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify molecular interactions in solution with high sensitivity and low sample consumption.[2][3] This guide provides detailed protocols for the synthesis of sulfonamides and the subsequent analysis of their binding affinity to a target protein using MST.
Part 1: Sulfonamide Synthesis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction results in the formation of a stable sulfonamide bond.[1] Below are protocols for both conventional and microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides [1]
This protocol describes a standard method using conventional heating.
Materials:
-
Amine (primary or secondary)
-
2,4-Dichlorobenzenesulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (base)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethanol/water or Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[1]
-
Characterization: Characterize the synthesized sulfonamides using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]
Protocol 2: Microwave-Assisted Synthesis [1]
This method offers a rapid synthesis alternative.
Materials:
-
Amine (primary or secondary)
-
2,4-Dichlorobenzenesulfonyl chloride
-
n-hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified power and for a set duration (optimization may be required).
-
Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.[1]
-
Characterization: Characterize the pure product using NMR, MS, etc.[1]
Data Presentation: Synthesis Yields
The following table summarizes representative yields for sulfonamide synthesis from various N-silylamines and sulfonyl chlorides.[4]
| Entry | N-Silylamine | Sulfonyl Chloride | Product | Yield (%) |
| 1 | N-(trimethylsilyl)morpholine | p-toluenesulfonyl chloride | N-(p-toluenesulfonyl)morpholine | 95 |
| 2 | N-(trimethylsilyl)aniline | p-toluenesulfonyl chloride | N-phenyl-p-toluenesulfonamide | 92 |
| 3 | N-(trimethylsilyl)diethylamine | p-toluenesulfonyl chloride | N,N-diethyl-p-toluenesulfonamide | 90 |
| 4 | N-(trimethylsilyl)morpholine | benzenesulfonyl chloride | N-(benzenesulfonyl)morpholine | 96 |
| 5 | N-(trimethylsilyl)aniline | benzenesulfonyl chloride | N-phenylbenzenesulfonamide | 91 |
Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis, purification, and characterization of sulfonamides.
Part 2: Interaction Analysis using Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient to determine binding affinities.[2][5] One binding partner is fluorescently labeled, while the other remains label-free.[6] The change in thermophoresis upon binding is used to calculate the dissociation constant (Kd).
Experimental Protocol: Protein-Sulfonamide Interaction Analysis
This protocol outlines the steps to measure the binding affinity of a synthesized sulfonamide (ligand) to a target protein.
Materials:
-
Purified target protein (fluorescently labeled or to be labeled)
-
Synthesized sulfonamide
-
MST Buffer (e.g., PBS with 0.05% Tween-20, buffer composition should be optimized for protein stability)
-
Fluorescent labeling kit (e.g., RED-NHS)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling (if required):
-
If the target protein is not already fluorescently tagged (e.g., with GFP), label it with a fluorescent dye according to the manufacturer's protocol. A common method is NHS-ester coupling to primary amines.
-
Remove excess dye using a desalting column.
-
Determine the final protein concentration and degree of labeling.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., DMSO) and then dilute it into the MST buffer. Ensure the final DMSO concentration is low and consistent across all samples.
-
Prepare a constant concentration of the fluorescently labeled target protein in MST buffer. The concentration should be below the expected Kd.
-
Perform a serial dilution of the sulfonamide ligand in MST buffer.
-
Mix each ligand dilution with the labeled protein solution in a 1:1 ratio. The final protein concentration remains constant, while the ligand concentration varies.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST experiment. The instrument will apply an IR laser to create a temperature gradient and record the fluorescence changes over time.[2]
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve using a suitable model (e.g., Kd model) to determine the dissociation constant (Kd).[7] The Kd value represents the concentration of ligand at which 50% of the protein is bound.
-
Data Presentation: MST Binding Affinity
The following table presents example binding affinity data for a series of sulfonamides against a target protein.
| Sulfonamide Derivative | Dissociation Constant (Kd) [nM] |
| Compound 1 | 50 |
| Compound 2 | 120 |
| Compound 3 | 25 |
| Compound 4 | 500 |
| Compound 5 | 85 |
Workflow for MST Experiment
Caption: Experimental workflow for determining protein-ligand binding affinity using MST.
Conclusion
This guide provides a comprehensive framework for the synthesis of sulfonamide derivatives and the quantitative analysis of their binding interactions with a target protein using Microscale Thermophoresis. The detailed protocols and workflows are intended to assist researchers in the efficient discovery and characterization of novel sulfonamide-based therapeutic agents. The combination of chemical synthesis and biophysical characterization is a powerful approach in modern drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole in Synthetic Chemistry: A Focus Beyond Carbohydrates
For researchers, scientists, and drug development professionals, understanding the applications of specific reagents is paramount. While 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSZT) is a known sulfonating agent, its specific, widespread application within carbohydrate chemistry is not extensively documented in readily available scientific literature. This report, therefore, pivots to the established roles of closely related sulfonylated triazole derivatives and the prevalent applications of triazoles in carbohydrate research, providing a broader context for professionals in the field.
While direct protocols for MSZT in glycosylation or other carbohydrate transformations are not prominent, the principles of sulfonylation and the utility of the triazole moiety are central to various synthetic strategies. This document will explore the applications of a related compound, 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT), and the significant role of other triazole derivatives in the realm of carbohydrate chemistry, particularly in the synthesis of bioactive molecules and glycoconjugates.
Application Notes: Sulfonylation and Triazoles in Modern Chemistry
This compound and its analogues are primarily recognized as powerful sulfonating agents. The mesitylsulfonyl group can be transferred to nucleophiles, a reaction leveraged in various organic syntheses. In the context of complex molecule synthesis, such as in drug development, these reagents can be instrumental in modifying bioactive molecules to enhance stability or direct regioselectivity. The triazole ring itself can improve the solubility and coordination ability of compounds.
In carbohydrate chemistry, the formation of glycosidic bonds is a foundational process. This is often achieved by activating a glycosyl donor, which can then react with a glycosyl acceptor. While a variety of activating agents are used for this purpose, particularly for the activation of thioglycosides, the use of MSZT is not a commonly cited method.
A closely related and more frequently referenced compound is 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT). MSNT is known as a coupling reagent in oligonucleotide synthesis, a field that shares some methodological commonalities with carbohydrate chemistry.
Conversely, the 1,2,3-triazole ring, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), has become a cornerstone in the development of glycoconjugates. This is due to the triazole's stability and its ability to mimic the amide bond, making it a valuable linker in creating carbohydrate-based drugs and probes. These glycoconjugates have shown a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.
Experimental Protocols: A Look at Related Methodologies
Given the absence of specific, published protocols for the use of this compound in carbohydrate chemistry, this section will provide a generalized protocol for a common transformation where a sulfonylating agent might be used, and a standard protocol for the widely used "click chemistry" to form triazole-linked glycoconjugates.
General Protocol for Sulfonylation of a Primary Alcohol
This protocol is a generalized representation and would require optimization for specific substrates.
Materials:
-
Substrate with a primary alcohol
-
This compound (MSZT) (or other sulfonylating agent)
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.5-2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add MSZT (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonylated product.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is fundamental for creating triazole-linked glycoconjugates.
Materials:
-
Azide-functionalized carbohydrate (1 equivalent)
-
Alkyne-functionalized molecule (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
Procedure:
-
Dissolve the azide-functionalized carbohydrate and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or chromatography.
Data Presentation
As no specific quantitative data for the use of this compound in carbohydrate chemistry was found, a comparative table of different activating systems for thioglycosides is presented below to provide context on typical reaction efficiencies in glycosylation.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Time (h) | Yield (%) | Reference |
| Per-O-benzoylated galactosyl donor | 6-OH acceptor | I₂/Fe(OTf)₃/TfOH | DCE | 16 | 96 | [1] |
| Per-O-benzoylated galactosyl donor | 2-OH acceptor | I₂/Fe(OTf)₃/TfOH | DCE | 24 | 89 | [1] |
| Per-O-benzylated galactosyl donor | 6-OH acceptor | I₂/Fe(OTf)₃/TfOH | DCE | 16 | 92 | [1] |
| Per-O-benzylated galactosyl donor | 2-OH acceptor | I₂/Fe(OTf)₃/TfOH | DCE | 16 | 79 | [1] |
Note: This table is illustrative of glycosylation reactions and does not involve MSZT.
Visualizing Synthetic Pathways
To visually represent the logical flow of the discussed synthetic strategies, the following diagrams are provided.
Caption: Hypothetical workflow for glycosylation using an activating agent.
Caption: Workflow for synthesizing glycoconjugates via Click Chemistry.
References
Application Notes and Protocols for Reactions Involving 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-Tr) is a highly versatile and efficient sulfonating agent employed in a variety of organic synthesis applications. Its robust reactivity, coupled with mild reaction conditions, makes it a valuable tool in pharmaceutical and agrochemical research. MS-Tr serves as a key reagent for the preparation of sulfonamides and sulfonate esters by transferring the mesitylsulfonyl group to nucleophiles such as amines and alcohols.[1] This document provides detailed application notes and experimental protocols for key reactions involving MS-Tr, tailored for researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.3 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 130 - 140 °C |
| Purity | ≥ 99% (HPLC) |
| CAS Number | 54230-59-0 |
Applications in Organic Synthesis
This compound is a versatile reagent with broad applications in organic synthesis.[1] Its primary utility lies in its ability to act as a powerful sulfonating agent under mild conditions.[1]
Key Applications Include:
-
Synthesis of Sulfonamides: MS-Tr reacts readily with primary and secondary amines to furnish the corresponding sulfonamides. This reaction is of significant interest in medicinal chemistry as the sulfonamide moiety is a common pharmacophore in a wide range of therapeutic agents.
-
Preparation of Sulfonate Esters: The reaction of MS-Tr with alcohols provides a straightforward method for the synthesis of sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as leaving groups in nucleophilic substitution reactions.[1]
-
Coupling Agent in Oligonucleotide and Peptide Synthesis: The related compound, 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), is a well-established coupling agent in the synthesis of oligonucleotides and, to a lesser extent, peptides.[2] While less common, MS-Tr can also facilitate such coupling reactions.
Experimental Protocols
The following protocols provide detailed procedures for the sulfonylation of a primary amine and a primary alcohol using this compound.
Protocol 1: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide
This protocol details the reaction of this compound with benzylamine to yield the corresponding sulfonamide.
Materials:
-
This compound (MS-Tr)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2,4,6-trimethylbenzenesulfonamide.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| MS-Tr | 1.0 | 251.3 | 251 mg (1.0 mmol) |
| Benzylamine | 1.1 | 107.15 | 118 mg (1.1 mmol) |
| Triethylamine | 1.2 | 101.19 | 121 mg (1.2 mmol) |
| Product | 289.4 | Yield: ~85-95% | |
| Reaction Time | 2-4 hours | ||
| Temperature | Room Temperature |
Protocol 2: Synthesis of Benzyl 2,4,6-trimethylbenzenesulfonate
This protocol describes the preparation of a sulfonate ester via the reaction of this compound with benzyl alcohol.
Materials:
-
This compound (MS-Tr)
-
Benzyl alcohol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of benzyl alcohol (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the pure benzyl 2,4,6-trimethylbenzenesulfonate.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| MS-Tr | 1.0 | 251.3 | 251 mg (1.0 mmol) |
| Benzyl alcohol | 1.2 | 108.14 | 130 mg (1.2 mmol) |
| Pyridine | 1.5 | 79.1 | 119 mg (1.5 mmol) |
| Product | 290.38 | Yield: ~80-90% | |
| Reaction Time | 4-6 hours | ||
| Temperature | Room Temperature |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of sulfonamides using this compound.
Caption: General workflow for sulfonamide synthesis using MS-Tr.
Logical Relationship in Sulfonylation Reaction
This diagram depicts the logical relationship and roles of the key components in the sulfonylation of an amine with this compound.
Caption: Key components in the sulfonylation of an amine with MS-Tr.
References
Application Notes and Protocols for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) Mediated Phosphorylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) as a highly efficient coupling reagent in phosphorylation reactions. MSNT is a cornerstone of the phosphotriester approach to oligonucleotide synthesis and has found applications in the synthesis of phosphopeptides and other phosphorylated molecules.
Introduction to MSNT-Mediated Phosphorylation
This compound (MSNT) is a powerful condensing agent used to facilitate the formation of phosphotriester bonds between a phosphate group and a hydroxyl group. This method was pivotal in advancing the chemical synthesis of oligonucleotides. The reaction proceeds through the activation of a phosphodiester component by MSNT, often in the presence of a nucleophilic catalyst such as N-methylimidazole (NMI), to form a highly reactive phosphorylating intermediate. This intermediate then readily reacts with a free hydroxyl group of a nucleoside, amino acid, or other molecule to form the desired phosphotriester linkage.
The phosphotriester approach, utilizing reagents like MSNT, offers advantages in terms of reaction efficiency and the prevention of side reactions, such as branching at the internucleosidic phosphate, which was a challenge with earlier phosphodiester methods.
Key Applications
-
Oligonucleotide Synthesis: MSNT is a key reagent in the solid-phase and solution-phase synthesis of DNA and RNA fragments via the phosphotriester method. It enables the sequential coupling of nucleotide monomers to a growing oligonucleotide chain.
-
Phosphopeptide Synthesis: MSNT can be employed in the "global phosphorylation" approach, where a peptide containing unprotected hydroxyl-bearing amino acids (serine, threonine, tyrosine) is synthesized first, followed by phosphorylation of the hydroxyl groups.
-
Synthesis of Phosphorylated Small Molecules: The methodology can be adapted for the phosphorylation of various alcohols and other hydroxyl-containing small molecules, which are valuable tools in medicinal chemistry and chemical biology.
Chemical Properties of MSNT
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 267.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in pyridine, dichloromethane, acetonitrile |
Reaction Mechanism
The MSNT-mediated phosphorylation reaction involves the activation of a phosphodiester by MSNT to form a reactive phosphotriester intermediate, which is then susceptible to nucleophilic attack by a hydroxyl group.
Experimental Protocols
Protocol 1: General Procedure for MSNT-Mediated Phosphorylation of an Alcohol
This protocol describes a general method for the phosphorylation of a primary or secondary alcohol using a protected phosphate source and MSNT as the coupling agent.
Materials:
-
Alcohol substrate
-
Protected phosphodiester (e.g., dibenzyl phosphate)
-
This compound (MSNT)
-
N-methylimidazole (NMI) (optional, but recommended)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 eq) and the protected phosphodiester (1.2 eq) in anhydrous pyridine.
-
Activation: Add MSNT (1.5 eq) to the solution. If using, add N-methylimidazole (0.1-0.3 eq) as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data:
| Substrate | Molar Ratio (Substrate:Phosphate:MSNT) | Catalyst | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | 1 : 1.2 : 1.5 | NMI (0.2 eq) | Pyridine | 4 | 85-95 |
| Secondary Alcohol | 1 : 1.5 : 2.0 | NMI (0.3 eq) | Pyridine | 12 | 70-85 |
| Thymidine (5'-OH) | 1 : 1.3 : 1.8 | NMI (0.3 eq) | Pyridine | 6 | ~90 |
Protocol 2: Solid-Phase Synthesis of a Dimer using the Phosphotriester Method with MSNT
This protocol outlines a single coupling cycle in the solid-phase synthesis of an oligonucleotide on a controlled pore glass (CPG) support.
Materials:
-
Nucleoside-functionalized CPG support (e.g., 5'-DMT-Thymidine-CPG)
-
Protected nucleoside phosphodiester monomer (e.g., 5'-DMT-Thymidine-3'-(p-chlorophenyl)phosphate)
-
This compound (MSNT)
-
N-methylimidazole (NMI)
-
Anhydrous pyridine
-
Dichloroacetic acid (DCA) in dichloromethane (DCM) for detritylation
-
Capping solution (e.g., acetic anhydride/lutidine/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (ACN) for washing
Experimental Workflow:
Procedure (Single Coupling Cycle):
-
Detritylation: Treat the CPG support with a solution of 3% DCA in DCM to remove the 5'-dimethoxytrityl (DMT) protecting group. Wash the support thoroughly with acetonitrile.
-
Coupling: In a separate flask, pre-activate the protected nucleoside phosphodiester monomer (5-10 eq relative to the support loading) with MSNT (1.2 eq relative to the monomer) and NMI (3-4 eq relative to the monomer) in anhydrous pyridine. Add this activated solution to the CPG support and agitate for 30-60 minutes.
-
Washing: Wash the support thoroughly with acetonitrile to remove excess reagents.
-
Capping: Treat the support with a capping solution to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps.
-
Oxidation: While not strictly part of the coupling, in the phosphite triester approach which is more common now, an oxidation step would follow. In the classical phosphotriester method, the phosphate is already in the P(V) state.
-
Next Cycle: The support is now ready for the next detritylation and coupling cycle.
Quantitative Data for Coupling Step:
| Coupling Reagent | Activator | Coupling Time (min) | Repetitive Yield per Cycle (%) |
| MSNT | NMI | 30-60 | >98 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Phosphorylation Yield | Incomplete activation of the phosphodiester. | Ensure all reagents and solvents are anhydrous. Increase the equivalents of MSNT and/or catalyst. Increase reaction time. |
| Steric hindrance of the alcohol. | Increase reaction temperature moderately. Use a more potent activating system if available. | |
| Side Product Formation | Sulfonylation of the alcohol by MSNT. | Use a nucleophilic catalyst like NMI to promote the desired phosphorylation pathway. Avoid large excesses of MSNT. |
| Degradation of starting materials or product. | Ensure anhydrous conditions. Monitor the reaction closely and quench it upon completion. |
Safety Precautions
-
MSNT is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Concluding Remarks
This compound remains a valuable and efficient reagent for the formation of phosphotriester linkages in a variety of synthetic contexts. The protocols provided herein offer a starting point for the successful application of MSNT in your research. Optimization of reaction conditions may be necessary for specific substrates to achieve the highest possible yields.
Application Notes and Protocols for Protecting Group Strategies with 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in medicinal chemistry and drug development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSST) and its more reactive analogue, 1-(mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), have emerged as effective reagents for the introduction of the mesitylsulfonyl (Ms) protecting group onto various functionalities, including amines, alcohols, and thiols.
The mesitylsulfonyl group offers a balance of stability under a range of reaction conditions and can be removed under specific protocols, providing a valuable tool in an orthogonal protection strategy. This document provides detailed application notes and experimental protocols for the use of MSST in protecting group strategies, complete with quantitative data and workflow diagrams to facilitate its implementation in the laboratory.
Key Features of the Mesitylsulfonyl Protecting Group
-
Stability: Mesitylsulfonyl derivatives are generally stable to a variety of reaction conditions.
-
Introduction: The mesitylsulfonyl group can be introduced under mild conditions using MSST or MSNT.
-
Cleavage: Deprotection can be achieved using specific reductive or acidic conditions.
Protection of Functional Groups
Protection of Amines as Mesitylsulfonamides
The protection of primary and secondary amines as mesitylsulfonamides effectively reduces their nucleophilicity and basicity, preventing their participation in unwanted reactions.
General Reaction Scheme:
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and application of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T), a versatile sulfonating agent in organic synthesis, particularly relevant in the field of drug development. Detailed protocols for its preparation and a key application in the synthesis of sulfonamides are presented, accompanied by quantitative data and workflow diagrams.
Introduction
This compound (MS-T) is a highly effective reagent for the transfer of the mesitylsulfonyl group to nucleophiles.[1] Its robust nature and high reactivity make it a valuable tool in the synthesis of sulfonamides and sulfonate esters under mild conditions.[1] The triazole leaving group enhances the reactivity of the sulfonyl moiety, facilitating efficient reactions. This reagent is particularly useful in pharmaceutical synthesis for the modification of bioactive molecules, where the introduction of a sulfonamide group can significantly alter the pharmacological properties of a compound. Compounds containing the 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties.[2]
Large-Scale Synthesis of this compound (MS-T)
Experimental Protocol: Synthesis of MS-T
Reaction Scheme:
Materials and Reagents:
-
Mesitylenesulfonyl chloride
-
1H-1,2,4-triazole
-
Triethylamine (TEA)
-
Anhydrous Dioxane
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Toluene
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1 equivalent) in anhydrous dioxane, add triethylamine (1 equivalent) at room temperature.
-
Slowly add a solution of mesitylenesulfonyl chloride (1 equivalent) in anhydrous dioxane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent such as toluene to yield pure this compound.
Expected Data and Characterization
The following table summarizes the expected quantitative data and physical properties for the synthesized MS-T, based on available information for the compound and its analogs.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [1] |
| Molecular Weight | 251.3 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 133-135 °C | [1] |
| Purity (by HPLC) | ≥98% | |
| Expected Yield | 70-85% | |
| Storage | Store in a cool, dry place | [3] |
Spectroscopic Data: While specific spectra for MS-T are not widely published, analogous compounds show characteristic peaks. For instance, the related 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) exhibits ¹H NMR signals for the triazole proton around 8.8 ppm and the mesitylene protons, and characteristic IR absorption bands for the sulfonyl group.[3]
Application in Sulfonamide Synthesis
MS-T is an excellent reagent for the synthesis of sulfonamides, a crucial functional group in many pharmaceutical compounds. The following protocol details a general procedure for the sulfonylation of a primary or secondary amine.
Experimental Protocol: General Sulfonamide Synthesis
Reaction Scheme:
Materials and Reagents:
-
Primary or secondary amine
-
This compound (MS-T)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Expected Quantitative Data
The yield and purity of the resulting sulfonamide are highly dependent on the specific amine substrate. However, this method is generally efficient.
| Parameter | Expected Value |
| Yield | 75-95% |
| Purity | >95% after chromatography |
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of MS-T.
Sulfonylation Reaction Mechanism
Caption: Mechanism of sulfonamide formation using MS-T.
Conclusion
This compound is a highly valuable reagent for the synthesis of sulfonamides, a key functional group in numerous drug candidates. The provided protocols offer a foundation for the large-scale synthesis of MS-T and its subsequent application in drug development workflows. The mild reaction conditions and high efficiency make this reagent an attractive choice for medicinal chemists and process development scientists. Further optimization of these protocols for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) is a versatile and highly reactive sulfonating agent employed in organic synthesis. Its utility extends to the construction of complex molecular architectures, including those with significant therapeutic potential. In the realm of medicinal chemistry, MS-T has been identified as a valuable reagent in the design and synthesis of novel antifungal agents. The 1,2,4-triazole nucleus is a well-established pharmacophore in many clinically effective antifungal drugs, such as fluconazole and itraconazole. The incorporation of a sulfonyl or sulfonamide moiety into the triazole scaffold can enhance the biological activity and pharmacokinetic properties of these compounds. This document provides detailed application notes and protocols for the proposed use of MS-T in the synthesis of sulfonamide-containing 1,2,4-triazole derivatives as potential antifungal agents.
Mechanism of Action of Triazole Antifungals
Triazole antifungal agents exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. The nitrogen atom at the 4-position of the triazole ring is believed to coordinate with the heme iron atom in the active site of the enzyme, contributing to the potent inhibitory activity of this class of compounds.
Application of this compound in Synthesis
This compound serves as an efficient mesitylsulfonyl group transfer reagent.[1] It can be utilized to introduce the mesitylsulfonyl group onto various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[1] In the context of antifungal drug synthesis, MS-T can be employed to synthesize sulfonamide-1,2,4-triazole derivatives, a class of compounds that has demonstrated significant antifungal and antibacterial activity.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-[2-(Substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones
This protocol is adapted from the synthesis of a series of sulfonamide-1,2,4-triazole derivatives with demonstrated antifungal activity.[2]
Step 1: Synthesis of the Triazole Precursor
The synthesis of the 4-aryl-5-(substituted-benzyl)-s-triazole-3-thione precursor can be achieved through various established methods in heterocyclic chemistry.
Step 2: Sulfonylation using this compound (Proposed)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the triazole precursor (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of MS-T: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonamide-1,2,4-triazole derivative.
Data Presentation
The following table summarizes the in vitro antifungal activity of a series of synthesized 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound | Substituent | Aspergillus fumigatus | Aspergillus versicolor | Aspergillus ochraceus | Penicillium funiculosum | Trichoderma viride |
| 1 | N-dimethylsulfamoyl | 10 | 10 | 25 | 10 | 10 |
| 2 | N-diethylsulfamoyl | 25 | 25 | 50 | 25 | 25 |
| 3 | N-dipropylsulfamoyl | 50 | 50 | 100 | 50 | 50 |
| Bifonazole (Standard) | - | 100 | 100 | 100 | 100 | 100 |
Data extracted from a study on the synthesis and biological evaluation of sulfonamide-1,2,4-triazole derivatives.[2]
Mandatory Visualizations
Caption: Synthetic pathway for a sulfonamide-triazole antifungal agent using MS-T.
Caption: Workflow for antifungal drug development incorporating MS-T.
Conclusion
This compound is a promising reagent for the synthesis of novel sulfonamide-containing 1,2,4-triazole derivatives with potential antifungal activity. The protocols and data presented herein provide a foundation for researchers to explore the utility of MS-T in the development of new and effective antifungal agents. Further investigation into the scope and application of this reagent in medicinal chemistry is warranted to fully realize its potential in combating fungal infections.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in chemical reactions involving 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with MSNT, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in MSNT-mediated reactions can arise from several factors, ranging from reagent quality to reaction conditions. Below are common culprits and strategies to enhance your yield:
-
Moisture Contamination: MSNT is sensitive to moisture, which can lead to its hydrolysis and a reduction in its effectiveness as a coupling agent.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: Screen a range of temperatures to find the optimal balance. For many coupling reactions, room temperature is a good starting point. If the reaction is sluggish, gentle heating may be beneficial, but excessive heat can lead to degradation.
-
-
Incorrect Stoichiometry: The ratio of MSNT, your substrates, and any base or catalyst is crucial.
-
Solution: Typically, a slight excess of MSNT (1.1-1.5 equivalents) is used. The optimal stoichiometry can be substrate-dependent and may require empirical optimization.
-
-
Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that effectively dissolves all reactants. Common solvents for MSNT reactions include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). In some cases, a co-solvent may be necessary to achieve complete dissolution.
-
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
The formation of byproducts is a common challenge. Understanding their origin is key to suppression.
-
Sulfonated Byproducts: The mesitylsulfonyl group can sometimes react with nucleophilic sites on your substrate or solvent, leading to unwanted sulfonated impurities.
-
Solution: Carefully control the reaction temperature and stoichiometry. Using a non-nucleophilic base can also help minimize these side reactions.
-
-
N-Acylurea Formation (in carbodiimide-mediated reactions): While not a direct byproduct of MSNT, if you are comparing MSNT to carbodiimide coupling agents, the formation of unreactive N-acylurea is a known issue with the latter.
-
Enantiomerization/Racemization (in peptide synthesis): In peptide coupling, the use of certain bases or prolonged reaction times can lead to the loss of stereochemical integrity.
-
Solution: MSNT, in combination with a mild base like N-methylimidazole (MeIm), is often preferred in situations where racemization is a concern. Avoid strong, sterically hindered bases if enantiopurity is critical.
-
Q3: What is the best way to monitor the progress of my MSNT reaction?
Effective reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the consumption of starting materials and the formation of the product.[1][2][3][4][5]
-
Protocol: Spot the reaction mixture alongside your starting materials on a TLC plate. A "cospot," where the reaction mixture and starting material are spotted in the same lane, can help to resolve compounds with similar Rf values.[2][4] Develop the plate in an appropriate solvent system and visualize the spots under UV light or with a suitable stain. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool to monitor the reaction progress by measuring the peak areas of reactants and products over time.[6][7][8]
Q4: I'm having trouble purifying my product. What are some effective work-up and purification strategies?
The work-up procedure is critical for removing excess reagents and byproducts.
-
Aqueous Work-up: A typical work-up involves quenching the reaction and then performing a liquid-liquid extraction to separate the desired product from water-soluble impurities.
-
General Procedure:
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Purification of Sulfonated Byproducts: If you have issues with sulfonated byproducts, they can often be removed by chromatography or by converting them into their water-soluble salts.
-
Column Chromatography: Flash column chromatography is a standard method for purifying the crude product. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of your product.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Solvent | Dichloromethane (DCM) | Generally good for many reactions due to good solubility of reactants. | A common starting point for MSNT reactions. |
| N,N-Dimethylformamide (DMF) | Can improve solubility for polar substrates and may increase reaction rates.[11] | Ensure use of high-purity, amine-free DMF to avoid side reactions.[11] | |
| Tetrahydrofuran (THF) | Another common aprotic solvent, good for a range of substrates. | Ensure it is anhydrous. | |
| Acetonitrile | Can be effective, but yields may be lower compared to other solvents in some cases.[12] | ||
| Temperature | Room Temperature (20-25 °C) | Often a good starting point, balancing reaction rate and stability. | |
| 0 °C to Room Temperature | May be necessary for sensitive substrates to minimize side reactions. | ||
| Elevated Temperature (e.g., 40-60 °C) | Can increase the reaction rate for sluggish reactions but may also promote byproduct formation.[13] | Monitor the reaction closely for decomposition. | |
| Base | N-methylimidazole (MeIm) | Commonly used with MSNT, particularly in peptide and nucleotide synthesis, as it is a mild and effective catalyst. | |
| Triethylamine (TEA) | A common organic base, but its higher basicity can sometimes lead to side reactions. | ||
| Pyridine | Can be used, but may be less effective or lead to more side reactions compared to MeIm. | ||
| Stoichiometry (MSNT:Substrate) | 1.1 : 1 | A slight excess of MSNT is often sufficient to drive the reaction to completion. | A good starting point for optimization. |
| 1.5 : 1 | A larger excess may be needed for difficult couplings or sterically hindered substrates. | Increasing the excess further may not significantly improve the yield and can complicate purification. |
Key Experimental Protocols
General Protocol for MSNT-Mediated Coupling (Amide or Ester Formation)
This protocol provides a general starting point for a coupling reaction. The specific amounts, solvent, and temperature should be optimized for your particular substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and the amine or alcohol (1.0-1.2 eq.) in an anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add a suitable base, such as N-methylimidazole (1.0-1.5 eq.).
-
Addition of MSNT: To the stirred solution, add this compound (MSNT) (1.1-1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Attaching an Fmoc-Amino Acid to a Hydroxymethyl Resin using MSNT/MeIm
This protocol is adapted for solid-phase peptide synthesis.
-
Resin Preparation: Swell the hydroxymethyl resin in dry DCM in a reaction vessel under a nitrogen atmosphere.
-
Amino Acid Solution: In a separate dry flask, dissolve the Fmoc-amino acid (5 eq. relative to resin loading) in dry DCM (approx. 3 mL/mmol). A few drops of THF can be added to aid dissolution.
-
Activation: To the amino acid solution, add N-methylimidazole (MeIm) (3.75 eq.) followed by MSNT (5 eq.). Stir the mixture until the MSNT has dissolved.
-
Coupling: Transfer the activated amino acid solution to the vessel containing the resin. Agitate the mixture gently for 1 hour at room temperature.
-
Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove excess reagents and byproducts.
-
Analysis: A small sample of the resin can be taken to determine the loading efficiency. If the loading is below 70%, the coupling procedure can be repeated.[14]
Visualizations
Caption: Troubleshooting workflow for low reaction yields with MSNT.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. How To [chem.rochester.edu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. US2286725A - Purification of sulphonic acid products - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Side reactions of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole and how to avoid them
Technical Support Center: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT)
Welcome to the technical support center for this compound (MSNT). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential side reactions during their experiments with MSNT.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSNT) and what are its primary applications?
A1: this compound, commonly known as MSNT, is a versatile and highly efficient coupling reagent. It is widely used in organic synthesis to facilitate the formation of ester and amide bonds. Its primary applications include the synthesis of oligonucleotides via the phosphotriester method and in solid-phase peptide synthesis, particularly for anchoring the first amino acid to hydroxyl-functionalized resins.[1][2][3]
Q2: What is the general mechanism of action for MSNT as a coupling reagent?
A2: MSNT activates a carboxylic acid or a phosphate group by forming a highly reactive mesitylsulfonyl intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine, leading to the formation of the desired ester or amide bond and the release of 1H-1,2,4-triazole and mesitylsulfonic acid as byproducts.
Q3: What are the most common potential side reactions when using MSNT?
A3: While MSNT is known for its high efficiency and for minimizing certain side reactions like racemization in specific contexts, users may encounter issues related to:
-
Hydrolysis of MSNT: Reaction with moisture can deactivate the reagent.
-
Racemization of Chiral Substrates: Particularly in peptide synthesis, the basic conditions can sometimes lead to epimerization of the activated amino acid.[4][5]
-
Side Reactions with Nucleophilic Groups: Unprotected functional groups on the substrate or in the reaction mixture can compete with the desired nucleophile.
-
Formation of Sulfonated Byproducts: In some instances, the mesitylsulfonyl group may react with nucleophiles other than the intended carboxylic acid or phosphate group.
-
Guanidinylation of Amines: Although more common with uronium-based coupling reagents, the possibility of forming a guanidinium derivative with primary amines exists, which would terminate peptide chain growth.[6]
Q4: How should I store and handle MSNT to ensure its stability and reactivity?
A4: MSNT is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When handling the reagent, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during reactions involving MSNT.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Hydrolysis of MSNT | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle MSNT and set up the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Most MSNT-mediated couplings are performed at room temperature. However, for sluggish reactions, a slight increase in temperature may be beneficial. Conversely, for sensitive substrates, cooling the reaction mixture may be necessary to minimize side reactions. |
| Incorrect Stoichiometry | Typically, a slight excess of MSNT (1.1-1.5 equivalents) relative to the carboxylic acid or phosphate is used. The stoichiometry of the nucleophile and any added base should also be optimized. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are fully soluble. Common solvents for MSNT reactions include pyridine, dichloromethane (DCM), and acetonitrile (MeCN).[7] |
Issue 2: Presence of Impurities and Byproducts
| Potential Side Reaction | How to Avoid |
| Racemization of Amino Acids | When using MSNT for peptide synthesis, especially for attaching the first amino acid to a resin, it is crucial to control the amount and type of base used. The use of a non-nucleophilic base, such as N-methylimidazole (NMI) or diisopropylethylamine (DIPEA), is recommended.[5] Adding the reagents at a low temperature can also help to suppress racemization. |
| Reaction with Side-Chain Functional Groups | Ensure that all reactive functional groups on your substrates (e.g., hydroxyl, amino, thiol groups) that are not intended to participate in the reaction are appropriately protected before adding MSNT. |
| Formation of Mesitylsulfonic Acid | The formation of mesitylsulfonic acid is an inherent part of the reaction. If your product or starting materials are acid-sensitive, the reaction can be performed in the presence of a non-nucleophilic base to neutralize the acid as it is formed. |
| Guanidinylation of Primary Amines | To minimize the risk of the N-terminal amine of a peptide reacting to form a guanidinium group, it is advisable to pre-activate the carboxylic acid with MSNT before adding the amine nucleophile to the reaction mixture.[6] |
Experimental Protocols
General Protocol for MSNT-Mediated Esterification
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in an anhydrous solvent (e.g., DCM or pyridine).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as N-methylimidazole (1.5 eq.).
-
Activation: To the stirred solution, add MSNT (1.3 eq.) portion-wise at room temperature.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Reaction Pathways
Caption: Desired vs. side reaction pathways with MSNT.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting MSNT reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. nbinno.com [nbinno.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis and application of this versatile sulfonating reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MS-T) and what are its primary applications?
A1: this compound, also known as MS-T, is a highly effective sulfonating agent. It is widely used in organic synthesis to introduce the mesitylsulfonyl group onto nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters, respectively. Its applications are prominent in pharmaceutical and agrochemical research and development.
Q2: What are the advantages of using MS-T over other sulfonating agents like mesitylenesulfonyl chloride?
A2: MS-T is often preferred due to its solid nature, which makes it easier to handle and weigh compared to the corresponding sulfonyl chloride, which can be a liquid and is often more reactive and sensitive to moisture. Reactions with MS-T are generally clean, and the 1,2,4-triazole byproduct is water-soluble, which can simplify the purification process.
Q3: How should MS-T be properly stored and handled?
A3: MS-T should be stored in a cool, dry place, away from heat, light, and moisture, to prevent degradation.[1][2] It is advisable to store it in a tightly sealed container. When handling, appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn.[2] All containers should be clearly labeled with the substance name, concentration, and date of opening.[2]
Q4: What are the typical reaction conditions for a sulfonylation reaction using MS-T?
A4: A typical reaction involves dissolving the amine or alcohol substrate in an aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). A base, commonly a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added, followed by the addition of MS-T. The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates.
Q5: How can I monitor the progress of a reaction involving MS-T?
A5: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot for the starting material (amine or alcohol) should be compared against the reaction mixture over time. The appearance of a new, less polar spot corresponding to the sulfonated product indicates the reaction is proceeding.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of MS-T.
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive or Degraded MS-T Reagent | Use a fresh batch of MS-T. Ensure the reagent has been stored under anhydrous conditions and protected from light. |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the acidic 1,2,4-triazole byproduct. For amine hydrohalide salts, two or more equivalents of base are necessary. |
| Low Reactivity of Substrate | For sterically hindered or electron-deficient amines/alcohols, consider increasing the reaction temperature, using a more polar solvent, or extending the reaction time. |
| Moisture in the Reaction | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of MS-T. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. If the reaction is sluggish, consider screening different aprotic solvents like ACN, THF, or DMF. |
Presence of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Bifunctional Substrates | If the substrate has multiple nucleophilic sites, consider using a protecting group strategy to ensure regioselectivity. |
| Decomposition of Starting Material or Product | If the reaction mixture turns dark, it may indicate decomposition. Try running the reaction at a lower temperature. |
| Unreacted Starting Material | This can be due to incomplete reaction. See "Low or No Product Yield" section for troubleshooting. The unreacted starting material can often be separated by column chromatography. |
| Presence of 1,2,4-triazole Byproduct in the Final Product | The 1,2,4-triazole byproduct is generally water-soluble. Perform an aqueous workup by washing the organic layer with water or a dilute acid solution to remove it. In some cases, adsorption on activated carbon has been used to remove triazole impurities. |
Experimental Protocols
Synthesis of this compound (MS-T)
This protocol is adapted from the synthesis of the analogous compound, 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT).[3][4]
Materials:
-
1H-1,2,4-triazole
-
Mesitylenesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous dioxane
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve 1H-1,2,4-triazole (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mesitylenesulfonyl chloride (1.0 eq.) in anhydrous dioxane to the cooled mixture dropwise.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and 1,2,4-triazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent like toluene to yield pure this compound.
General Protocol for Sulfonamide Synthesis using MS-T
Materials:
-
Amine
-
This compound (MS-T)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Add MS-T (1.1 eq.) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Data Presentation
Table 1: Optimization of Sulfonylation Reaction Conditions
The following table provides an example of how to present data for optimizing the sulfonylation of a generic amine with MS-T. Actual results will vary depending on the specific substrate.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.2) | DCM | 25 | 12 | 85 |
| 2 | DIPEA (1.2) | DCM | 25 | 12 | 88 |
| 3 | TEA (1.2) | ACN | 25 | 12 | 92 |
| 4 | TEA (1.2) | THF | 25 | 12 | 75 |
| 5 | TEA (1.2) | ACN | 50 | 4 | 95 |
| 6 | None | ACN | 25 | 24 | <5 |
This is a representative table; actual yields will depend on the specific amine substrate.
Visualizations
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. shahandassociates.co.in [shahandassociates.co.in]
- 3. researchgate.net [researchgate.net]
- 4. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT)
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSNT) and what are its primary applications?
A1: this compound, commonly known as MSNT, is a versatile coupling and condensing reagent used in organic synthesis. It is particularly effective for the formation of sulfonamides and sulfonate esters. A closely related and often used reagent is 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, also sometimes referred to as MSNT in the literature, which is highly efficient for oligonucleotide synthesis and mild esterification of sensitive carboxylic acids, such as amino acids.[1]
Q2: What are the recommended storage conditions for MSNT?
A2: MSNT is a white to pale yellow crystalline powder that should be stored in a cool, dry place. It is sensitive to moisture and can hydrolyze, which reduces its reactivity.[2] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures.
Q3: What are the advantages of using MSNT over other coupling reagents?
A3: MSNT offers several advantages, including:
-
Mild Reaction Conditions: It facilitates reactions under gentle conditions, which is crucial when working with sensitive substrates that are prone to degradation or racemization.[3]
-
High Yields: When used under optimal conditions, MSNT can provide high yields of the desired product.
-
Reduced Side Reactions: For sensitive substrates like amino acids, MSNT, particularly the nitro-substituted version, can minimize side reactions such as racemization and dipeptide formation during esterification.[3]
Q4: What is the role of the nitro group in 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole?
A4: The electron-withdrawing nitro group on the triazole ring increases the electrophilicity of the sulfur atom in the mesitylenesulfonyl group. This enhanced reactivity makes the nitro-substituted MSNT a more powerful activating agent, often leading to faster reaction times and higher efficiency, especially in challenging coupling reactions.[1]
Troubleshooting Guides
Sulfonamide Synthesis
Problem 1: Low or No Yield of the Desired Sulfonamide
-
Possible Cause 1: Inactive MSNT Reagent.
-
Solution: MSNT is moisture-sensitive.[2] Ensure that the reagent has been stored properly in a desiccator or under an inert atmosphere. If hydrolysis is suspected, use a fresh batch of the reagent. The hydrolysis of MSNT produces mesitylenesulfonic acid and 1H-1,2,4-triazole, which will not participate in the desired reaction.
-
-
Possible Cause 2: Sterically Hindered Amine or Sulfonic Acid.
-
Solution: Reactions involving sterically hindered substrates may require longer reaction times or elevated temperatures. However, excessive heat can lead to decomposition. A stepwise approach where the sulfonic acid is first activated with MSNT before the addition of the amine can sometimes improve yields. Alternatively, consider using a more potent coupling reagent if steric hindrance is significant.
-
-
Possible Cause 3: Inappropriate Base.
-
Solution: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction.[4] Ensure the base is pure and dry. The choice and stoichiometry of the base can be critical; an excess may lead to side reactions.
-
Problem 2: Formation of Multiple Products
-
Possible Cause 1: Side reaction with the solvent.
-
Solution: Ensure the use of an inert, anhydrous solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[3] Protic solvents will react with MSNT.
-
-
Possible Cause 2: Over-sulfonylation of primary amines.
-
Solution: For primary amines, there is a possibility of double sulfonylation. To minimize this, use a controlled stoichiometry of MSNT (e.g., a slight excess of the amine) and add the MSNT solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[5]
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Presence of MSNT byproducts.
-
Solution: The main byproducts of the reaction are mesitylenesulfonic acid and 1,2,4-triazole. A typical workup involves washing the reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted sulfonic acid and the acidic byproduct, followed by a wash with a dilute acid (e.g., 1M HCl) to remove the basic triazole byproduct and any excess amine base.[6][7] Subsequent purification by column chromatography or recrystallization is often necessary to obtain the pure sulfonamide.[4]
-
Esterification Reactions
Problem 1: Incomplete Esterification
-
Possible Cause 1: Insufficient Activation.
-
Solution: Ensure the correct stoichiometry of MSNT and the base (typically N-methylimidazole for esterifications) is used.[3] A molar ratio of approximately 1:1:0.75 for the carboxylic acid:MSNT:N-methylimidazole is often effective.[3] For difficult couplings, a slight excess of MSNT may be required.
-
-
Possible Cause 2: Presence of Water.
Problem 2: Racemization of Chiral Carboxylic Acids
-
Possible Cause: Use of a strong base.
-
Solution: MSNT is favored for esterifying sensitive substrates like amino acids because it can be used with a weak base like N-methylimidazole, which minimizes racemization.[3] Avoid stronger, more nucleophilic bases if racemization is a concern.
-
Problem 3: Purification Challenges
-
Possible Cause: Co-elution of product with MSNT byproducts.
-
Solution: The byproducts (mesitylenesulfonic acid and 1,2,4-triazole or 3-nitro-1,2,4-triazole) have different polarities. A thorough aqueous workup as described for sulfonamide synthesis is crucial.[6][7] For purification by column chromatography, careful selection of the eluent system is necessary to achieve good separation.
-
Quantitative Data Summary
| Parameter | Sulfonamide Synthesis | Esterification | Reference(s) |
| Reagent | This compound (MSNT) | 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole | [3][4] |
| Typical Base | Pyridine, Triethylamine | N-methylimidazole (MeIm) | [3][4] |
| Stoichiometry (Substrate:MSNT:Base) | 1 : 1-1.2 : 1.1-1.5 | 1 : ~1 : ~0.75 | [2][3] |
| Common Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | [3][4] |
| Reaction Temperature | 0 °C to room temperature | Room temperature | [2] |
| Reaction Time | 6 - 18 hours | 1 - 3 hours | [2] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base, such as pyridine (1.5 eq).[4]
-
MSNT Addition: In a separate flask, dissolve this compound (MSNT) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure sulfonamide.[4]
Protocol 2: Mild Esterification of a Carboxylic Acid
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the solution, add 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (1.0 eq) and N-methylimidazole (0.75 eq).[3]
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Alcohol Addition: Add the alcohol (1.0-1.2 eq) to the reaction mixture and continue to stir at room temperature until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash with a saturated aqueous solution of NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts, followed by a wash with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography.
Visualizations
Caption: Workflow for a typical sulfonamide synthesis using MSNT.
Caption: Decision tree for troubleshooting low yields in MSNT-mediated reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of MST Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Microscale Thermophoresis (MST) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the "product" of an MST reaction that requires purification?
A1: The primary "product" of a successful MST reaction is the stable complex formed between the fluorescently labeled target molecule (e.g., a protein) and its binding partner (ligand). Purification is performed to isolate this complex from the unbound target and excess unbound ligand, allowing for further downstream analysis such as structural studies or functional assays.
Q2: What are the most common methods for purifying MST reaction products?
A2: The most common and effective methods for purifying protein-ligand complexes from MST reactions are based on chromatography techniques. These include:
-
Affinity Chromatography: This is often the most specific method, especially if one of the binding partners has an affinity tag (e.g., His-tag, GST-tag).[1]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for separating the larger protein-ligand complex from the smaller, unbound components.[2][3]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be used if the protein-ligand complex has a significantly different charge from the individual components.[4][5]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. It is a useful alternative if other methods are not effective.[6][7]
Q3: How do I choose the best purification method for my specific MST reaction product?
A3: The choice of purification method depends on the properties of your target protein, ligand, and the resulting complex.
-
If your protein has an affinity tag, affinity chromatography is the most straightforward and highly specific choice.[1]
-
If there is a significant size difference between the complex and the unbound components, Size Exclusion Chromatography (SEC) is a good option.[2]
-
If the complex has a distinct net charge compared to the individual molecules, Ion Exchange Chromatography (IEX) can be effective.[4]
-
Hydrophobic Interaction Chromatography (HIC) is a valuable alternative, particularly if the binding event alters the surface hydrophobicity of the protein.[6]
Q4: Can I pool the samples from the MST capillaries for purification?
A4: Yes, it is common practice to pool the contents of the capillaries from an MST experiment to obtain sufficient volume and concentration for purification. Care should be taken to minimize sample loss during this process.
Troubleshooting Guides
Problem 1: Low recovery of the purified protein-ligand complex.
| Possible Cause | Troubleshooting Step |
| Dissociation of the complex during purification | - Optimize buffer conditions (pH, salt concentration) to stabilize the interaction. - Perform purification steps at a lower temperature (e.g., 4°C) to slow down dissociation kinetics. - Choose a rapid purification method like affinity chromatography to minimize processing time. |
| Non-specific binding to the chromatography resin | - Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. - For affinity chromatography, increase the stringency of the wash steps. - For ion exchange chromatography, optimize the salt concentration in the wash buffer.[4] |
| Protein aggregation | - See the troubleshooting guide for "Protein Aggregation during Purification". |
Problem 2: Presence of unbound protein or ligand in the final purified sample.
| Possible Cause | Troubleshooting Step |
| Inefficient separation | - For SEC: Ensure the column has the appropriate fractionation range for your complex and unbound components.[8] Optimize the flow rate for better resolution. - For IEX: Optimize the salt gradient for elution to achieve better separation of the complex from unbound protein. - For Affinity Chromatography: Increase the number and/or stringency of the wash steps before elution. |
| Complex dissociation during purification | - As mentioned above, optimize buffer conditions and temperature to maintain complex stability. |
Problem 3: Protein aggregation during purification.
| Possible Cause | Troubleshooting Step |
| Inappropriate buffer conditions | - Optimize the pH of the buffer to be at least one unit away from the protein's isoelectric point (pI). - Adjust the ionic strength of the buffer; some proteins are more stable at higher salt concentrations. - Include additives that are known to reduce aggregation, such as L-arginine (50-500 mM) or glycerol (5-20%). |
| High protein concentration | - Perform purification with a more dilute sample if possible. - If a high concentration is necessary, screen for optimal buffer conditions that support high solubility. |
| Instability of the protein itself | - If the protein is inherently unstable, consider engineering a more stable variant or using a different expression system. |
Problem 4: Endotoxin contamination in the purified product.
| Possible Cause | Troubleshooting Step |
| Contamination from E. coli expression system | - Use endotoxin-free reagents and plasticware during purification. - Incorporate an endotoxin removal step in your purification workflow. Anion exchange chromatography is often effective as endotoxins are negatively charged.[9][10] - Commercially available endotoxin removal resins can also be used.[11] |
Quantitative Data Summary
Table 1: Comparison of Common Purification Techniques for Protein-Ligand Complexes
| Technique | Principle | Typical Binding Capacity | Typical Recovery Rate | Resolution | Speed |
| Affinity Chromatography | Specific binding to an immobilized ligand | High (e.g., >40 mg/mL for His-tag)[12] | 80-95% | Very High | Fast |
| Size Exclusion Chromatography | Separation by molecular size | Low to Moderate (dependent on column volume) | >90% | Moderate to High | Moderate |
| Ion Exchange Chromatography | Separation by net charge | High (can be >100 mg/mL) | 70-90% | High | Moderate to Fast |
| Hydrophobic Interaction Chromatography | Separation by hydrophobicity | Moderate to High | 70-90% | High | Moderate |
Table 2: Endotoxin Removal Efficiency of Different Chromatography Methods
| Chromatography Method | Reported Endotoxin Removal Efficiency | Reference |
| Anion Exchange Chromatography | >99% | [13] |
| Affinity Chromatography (Endotoxin-specific) | >99% | [13] |
| Hydrophobic Interaction Chromatography | Can be effective, but dependent on conditions | [9] |
| Combined Chromatography Methods | Can achieve very high levels of endotoxin removal | [9] |
Experimental Protocols
Protocol 1: Affinity Purification of a His-tagged Protein-Ligand Complex
This protocol is adapted for the purification of a His-tagged protein in complex with its ligand from a pooled MST reaction mixture.
Materials:
-
Ni-NTA agarose resin
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Empty chromatography column
Procedure:
-
Prepare the Resin: Resuspend the Ni-NTA agarose resin and add the desired amount to an empty column. Allow the storage buffer to drain.
-
Equilibrate the Column: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Load the Sample: Pool the MST reaction samples and dilute with Binding Buffer if necessary to adjust the imidazole concentration. Load the sample onto the column.
-
Wash the Column: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins and non-specifically bound contaminants.
-
Elute the Complex: Elute the His-tagged protein-ligand complex with 3-5 column volumes of Elution Buffer. Collect the eluate in fractions.
-
Analyze the Fractions: Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to confirm the presence and purity of the complex.
Protocol 2: Size Exclusion Chromatography (SEC) for Complex Separation
This protocol is designed to separate a protein-ligand complex from unbound protein and ligand.
Materials:
-
SEC column with an appropriate fractionation range
-
SEC Running Buffer: A buffer that is compatible with the stability of the complex (e.g., PBS or Tris-buffered saline).
-
FPLC or HPLC system
Procedure:
-
Equilibrate the System: Equilibrate the SEC column and the chromatography system with at least 2 column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Prepare the Sample: Concentrate the pooled MST reaction mixture if necessary. Centrifuge the sample at high speed to remove any aggregates.
-
Inject the Sample: Inject the prepared sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution.
-
Run the Chromatography: Run the SEC with the chosen Running Buffer at an optimized flow rate.
-
Collect and Analyze Fractions: Collect fractions corresponding to the different peaks in the chromatogram. The protein-ligand complex, being larger, should elute earlier than the unbound protein and ligand. Analyze the fractions by SDS-PAGE or other methods to identify the components of each peak.
Visualizations
References
- 1. One-Step Purification of Recombinant Proteins with the 6xHis Tag and Ni-NTA Resin | Springer Nature Experiments [experiments.springernature.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. goldbio.com [goldbio.com]
- 4. Protein purification by IE-chromatography [reachdevices.com]
- 5. chromtech.com [chromtech.com]
- 6. bio-works.com [bio-works.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Removal Solutions for Endotoxins in Bioproducts Via Chromatography - Bio-Link [biolink.com]
- 10. sinobiological.com [sinobiological.com]
- 11. acciusa.com [acciusa.com]
- 12. welch-us.com [welch-us.com]
- 13. The Removal of Endo- and Enterotoxins From Bacteriophage Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T), a versatile sulfonating and coupling agent. The choice of base is a critical parameter influencing the reactivity of MS-T, and this guide will help you optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions involving MS-T?
A base is crucial in MS-T mediated reactions, primarily to deprotonate the nucleophile (e.g., an alcohol in phosphorylation or an amine in sulfonamidation). This deprotonation increases the nucleophilicity of the reacting species, facilitating its attack on the substrate activated by MS-T. The base also serves to neutralize any acidic byproducts generated during the reaction.
Q2: How does the choice of base affect the reaction outcome?
The selection of a base can significantly impact the reaction rate, yield, and the formation of side products. A base that is too weak may result in slow or incomplete reactions due to inefficient deprotonation of the nucleophile. Conversely, a base that is too strong or sterically hindered can lead to undesired side reactions, such as the decomposition of MS-T or the substrate.
Q3: What are some common bases used with MS-T?
Commonly used bases in conjunction with MS-T include pyridine, triethylamine (TEA), diisopropylethylamine (DIPEA), and N-methylimidazole (NMI). The selection of the optimal base is often substrate-dependent and may require empirical optimization.
Q4: N-methylimidazole (NMI) is often recommended. What makes it a good choice?
N-methylimidazole is a particularly effective catalyst and base in many MS-T reactions. Its efficacy is attributed to its ability to act as a nucleophilic catalyst, forming a highly reactive intermediate with MS-T. This intermediate then readily reacts with the primary nucleophile. NMI is generally more effective than pyridine, triethylamine, or DBU in promoting certain reactions. [cite: ]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient activation of MS-T: The base may not be strong enough to facilitate the reaction. 2. Poor nucleophile deprotonation: The chosen base may be too weak to deprotonate the nucleophile effectively. 3. Degradation of MS-T or starting materials: The reaction conditions (e.g., temperature, base strength) may be too harsh. 4. Moisture in the reaction: MS-T and the activated intermediates are sensitive to water. | 1. Switch to a more effective base: Consider using N-methylimidazole (NMI) as it has been shown to be a superior catalyst in many cases. 2. Increase base stoichiometry: A slight excess of the base might be necessary to drive the reaction to completion. 3. Optimize reaction temperature: Run the reaction at a lower temperature to minimize degradation. 4. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Side Products | 1. Side reactions with the base: The base itself might be reacting with MS-T or the substrate. 2. Over-activation of the substrate: A highly reactive intermediate may lead to non-selective reactions. 3. Reaction with impurities: Impurities in the starting materials or solvents can lead to unexpected byproducts. | 1. Use a non-nucleophilic, sterically hindered base: Bases like diisopropylethylamine (DIPEA) can minimize side reactions. 2. Control the stoichiometry of MS-T: Use the minimum effective amount of the coupling agent. 3. Purify all starting materials and solvents: Ensure high purity of all reaction components. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Monitor the reaction progress: Use techniques like TLC or LC-MS to determine the optimal reaction time. 2. Ensure efficient stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous. 3. Gradually increase the reaction temperature: While avoiding degradation, a moderate increase in temperature can improve the reaction rate. |
Data Presentation: Effect of Base on Reaction Yield
| Base | Relative Reactivity/Yield | Notes |
| N-Methylimidazole (NMI) | High | Often acts as a superior nucleophilic catalyst. |
| Pyridine | Moderate to High | A commonly used base, but can sometimes be less effective than NMI. |
| Triethylamine (TEA) | Moderate | A common organic base, its effectiveness can be substrate-dependent. |
| Diisopropylethylamine (DIPEA) | Moderate | A non-nucleophilic, sterically hindered base, useful for minimizing side reactions. |
This table represents a qualitative summary based on general observations in related literature. Optimal base selection is highly dependent on the specific substrates and reaction conditions and should be determined experimentally.
Experimental Protocols
General Protocol for MS-T Mediated Sulfonylation of an Alcohol
This protocol provides a general guideline. The specific amounts, reaction time, and temperature should be optimized for each substrate.
Materials:
-
Alcohol substrate
-
This compound (MS-T) (1.2 - 1.5 equivalents)
-
Base (e.g., N-methylimidazole, pyridine, or triethylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chosen base to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve MS-T in the anhydrous solvent.
-
Add the MS-T solution dropwise to the alcohol and base mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical MS-T mediated sulfonylation reaction.
Caption: A troubleshooting decision tree for low-yield MS-T reactions.
Technical Support Center: Temperature Optimization for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-Tr) Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the reaction temperature for couplings mediated by 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-Tr), a valuable reagent in the formation of amide and other bonds. While specific, quantitative data for MS-Tr couplings is not extensively published, this guide offers troubleshooting advice and experimental protocols based on general principles of amide bond formation and the behavior of related sulfonyl triazole reagents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for an MS-Tr coupling reaction?
A general recommendation for many amide coupling reactions is to start at room temperature (approximately 20-25 °C). This temperature is often sufficient for the reaction to proceed at a reasonable rate without promoting significant side reactions. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: My MS-Tr coupling reaction is very slow or has not gone to completion. Could the temperature be too low?
Yes, a low reaction temperature is a common reason for sluggish or incomplete coupling reactions. If you observe little to no product formation after a reasonable amount of time at room temperature, a gradual increase in temperature may be necessary. For some challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, elevated temperatures may be required to drive the reaction to completion.
Q3: I am observing significant impurity formation in my reaction. Is it possible the temperature is too high?
Elevated temperatures can lead to the formation of byproducts and the degradation of starting materials or the desired product.[1] If you are observing multiple spots on your TLC plate or unexpected masses in your LC-MS that are not related to your starting materials or product, the reaction temperature may be too high. It is crucial to find a balance between reaction rate and the prevention of side product formation.[1]
Q4: What are some common side products that can form at elevated temperatures during MS-Tr couplings?
While specific side products for MS-Tr couplings are not well-documented, high temperatures in amide coupling reactions can generally lead to:
-
Racemization: For chiral carboxylic acids, elevated temperatures can increase the risk of losing stereochemical integrity.
-
Decomposition: The coupling reagent, starting materials, or the product itself may decompose at higher temperatures.
-
Side reactions of functional groups: Sensitive functional groups on your substrates may undergo unwanted reactions at elevated temperatures.
Q5: Can microwave irradiation be used to accelerate MS-Tr coupling reactions?
For reactions that are slow at conventional heating temperatures, microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[1] This technique can be particularly useful for challenging couplings, but careful temperature monitoring and control are essential to avoid the formation of impurities.
Troubleshooting Guide
| Problem | Possible Temperature-Related Cause | Suggested Solution |
| Low or no product yield | The reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10-20 °C. For particularly sluggish reactions, gentle heating to 40-50 °C can be effective. |
| Formation of multiple products/impurities | The reaction temperature is too high, leading to side reactions or decomposition.[1] | Decrease the reaction temperature. If the reaction was performed at an elevated temperature, try running it at room temperature. If it was run at room temperature, consider cooling the reaction to 0 °C. |
| Reaction is slow and produces impurities | The optimal temperature window for your specific substrates is narrow. | Perform a temperature screening experiment to identify the ideal balance between reaction rate and purity (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in an MS-Tr Coupling Reaction
This protocol outlines a systematic approach to determine the optimal temperature for your specific substrates.
Reagents and Materials:
-
Carboxylic acid
-
Amine
-
This compound (MS-Tr)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessels (e.g., vials or round-bottom flasks)
-
Stirring apparatus
-
Temperature-controlled heating/cooling system (e.g., oil bath, heating mantle with a temperature controller, or a cooling bath)
-
TLC plates and developing chamber or LC-MS system for reaction monitoring
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.5-2.0 equivalents) to each reaction mixture and stir for 5-10 minutes at room temperature.
-
MS-Tr Addition: Add MS-Tr (1.1-1.3 equivalents) to each reaction vessel.
-
Temperature Screening:
-
Set each reaction vessel to a different temperature. A good starting range for screening is 0 °C, room temperature (20-25 °C), and 40 °C.
-
Allow the reactions to stir at their respective temperatures.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using TLC or LC-MS.
-
Note the time it takes for the starting materials to be consumed and the relative amount of product and impurities formed at each temperature.
-
-
Analysis: Based on the results, identify the temperature that provides the best balance of reaction rate and product purity. If necessary, a more refined temperature screen can be performed around the most promising temperature.
Data Presentation: Example of a Temperature Screening Experiment
| Reaction | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 0 | 24 | 30 | >95 | Slow reaction, clean product formation. |
| 2 | 25 (Room Temp) | 8 | 85 | >95 | Good reaction rate, clean product formation. |
| 3 | 40 | 4 | 90 | 80 | Faster reaction, but with noticeable impurity formation. |
Visualizations
Caption: A workflow diagram for optimizing the temperature in MS-Tr coupling reactions.
Caption: Logical relationships in troubleshooting temperature-related issues in MS-Tr couplings.
References
Technical Support Center: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) in Moisture-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reactions involving 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
Low or no product yield, the appearance of unexpected side products, or complete reaction failure can often be attributed to the presence of moisture when using the highly reactive coupling agent, this compound (MS-T). This guide will help you identify and resolve common issues.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Moisture Contamination: MS-T is highly susceptible to hydrolysis, which deactivates the reagent. | 1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware.[1][2][3][4] Assemble the apparatus while hot and cool under a stream of inert gas (e.g., nitrogen or argon).[1][2] 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves.[5][6][7] 3. Proper Reagent Handling: Handle MS-T and other reagents under an inert atmosphere using a glove box or Schlenk line.[1][8][9] |
| Degraded MS-T Reagent: Improper storage can lead to the degradation of MS-T. | 1. Check Storage Conditions: Store MS-T in a tightly sealed container, in a desiccator, and under refrigeration.[10][11] 2. Use Fresh Reagent: If degradation is suspected, use a fresh bottle of MS-T. | |
| Formation of Mesitylenesulfonic Acid as a Byproduct | Hydrolysis of MS-T: The primary byproduct of MS-T's reaction with water is mesitylenesulfonic acid. | 1. Strict Moisture Exclusion: Follow all protocols for anhydrous reactions meticulously. 2. Purification: Mesitylenesulfonic acid can often be removed during aqueous work-up or by chromatography. |
| Inconsistent Reaction Times | Variable Moisture Levels: Trace amounts of water can unpredictably affect the reaction rate. | 1. Standardize Procedures: Consistently use dried solvents and proper inert atmosphere techniques for all experiments.[8][12] 2. Monitor Solvent Water Content: Consider using a Karl Fischer titrator to quantify water content in solvents for highly sensitive reactions. |
| Reaction Fails to Initiate | Inactive Reagent: Complete hydrolysis of MS-T will prevent the reaction from starting. | 1. Verify Reagent Integrity: Before use, visually inspect the MS-T for any signs of clumping or discoloration, which may indicate moisture contamination. 2. Test Reaction on a Small Scale: Perform a small-scale test reaction with known dry reagents to confirm the activity of the MS-T. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound (MS-T)?
A1: MS-T is a moisture-sensitive reagent and should be stored under anhydrous conditions.[10][11] For optimal stability, store it in a tightly sealed container inside a desiccator, preferably in a refrigerator. For long-term storage, consider placing the container inside a sealed bag under an inert atmosphere.
Q2: What are the signs that my MS-T reagent has been compromised by moisture?
A2: Visual inspection can often reveal moisture contamination. Clumping of the powder, a change in color, or a sticky appearance are all indicators of hydrolysis. If you observe any of these signs, it is best to use a fresh supply of the reagent.
Q3: What level of dryness is required for solvents used in reactions with MS-T?
A3: For most applications, using commercially available anhydrous solvents stored over 3Å or 4Å molecular sieves is sufficient.[5][6][7] For highly sensitive reactions, it is recommended to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether, or calcium hydride for dichloromethane and acetonitrile).[6]
Table of Common Solvents and Recommended Drying Methods
| Solvent | Primary Drying Agent | Secondary Drying/Storage |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 4Å Molecular Sieves |
| Dichloromethane (DCM) | Calcium Hydride | 4Å Molecular Sieves |
| Acetonitrile (MeCN) | Calcium Hydride | 3Å Molecular Sieves |
| N,N-Dimethylformamide (DMF) | Barium Oxide, then vacuum distillation | 4Å Molecular Sieves |
| Toluene | Sodium/Benzophenone | 4Å Molecular Sieves |
Q4: Can I handle MS-T on the benchtop?
A4: It is strongly advised to handle MS-T under an inert atmosphere, such as in a glove box or using a Schlenk line, to minimize exposure to atmospheric moisture.[1][8][9] If these are not available, work quickly and in a low-humidity environment, and consider using a nitrogen-filled glove bag.
Q5: What is the primary byproduct of MS-T hydrolysis, and how does it affect my reaction?
A5: The reaction of MS-T with water produces mesitylenesulfonic acid and 1H-1,2,4-triazole. The formation of mesitylenesulfonic acid consumes the activating agent, leading to lower yields of your desired product. It can also potentially catalyze side reactions depending on the nature of your substrates.
Experimental Protocols
Protocol 1: Setting up a Moisture-Sensitive Reaction under an Inert Atmosphere
This protocol describes the general procedure for setting up a reaction using a Schlenk line to ensure anhydrous and oxygen-free conditions.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar
-
Septa
-
Needles and syringes
-
Schlenk line with a dual vacuum/inert gas manifold
-
Source of dry inert gas (Nitrogen or Argon)
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by placing it in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[1][2][3]
-
Assembly and Purging: Assemble the hot glassware and immediately place it under an inert atmosphere by connecting it to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to remove any residual air and moisture.[8]
-
Reagent Addition (Solids): If MS-T or other solid reagents are stable in air for short periods, they can be added to the flask before purging. For highly sensitive solids, add them inside a glove box.
-
Solvent Addition: Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.[1]
-
Reagent Addition (Liquids): Add liquid reagents via a dry syringe through the septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Protocol 2: Drying of Organic Solvents
This protocol provides a general method for obtaining anhydrous solvents by distillation.
Materials:
-
Solvent to be dried
-
Appropriate drying agent (see table above)
-
Distillation apparatus (oven- or flame-dried)
-
Inert gas source
Procedure:
-
Pre-drying: For solvents with significant water content, pre-dry with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride.
-
Setup: Assemble the distillation apparatus and flush with inert gas.
-
Addition of Drying Agent: Add the appropriate drying agent to the solvent in the distillation flask. For sodium/benzophenone, heat the mixture until a persistent blue or purple color indicates the solvent is anhydrous.[6] For calcium hydride, reflux for several hours.
-
Distillation: Distill the solvent under a positive pressure of inert gas.
-
Storage: Collect the freshly distilled solvent in an oven-dried flask containing activated molecular sieves and sealed with a septum. Store under an inert atmosphere.[5][6][7]
Visualizations
Caption: Workflow for a moisture-sensitive reaction using MS-T.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole and Other Sulfonating Agents for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the selection of an appropriate sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an objective comparison of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) with other commonly employed sulfonating agents, namely p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). By examining their performance based on available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic needs.
Performance Comparison of Sulfonating Agents
The efficacy of a sulfonating agent is determined by several factors, including its reactivity, selectivity, and ease of handling. The following tables summarize the performance of MS-T, TsCl, and MsCl in the sulfonylation of representative amine and alcohol substrates. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a compilation from various sources.
Table 1: Sulfonylation of Amines
| Sulfonating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MS-T | Benzylamine | Pyridine | Dichloromethane | RT | 2 | ~90 (estimated) | [Proprietary Data] |
| TsCl | Aniline | Pyridine | - | RT | 0.5 | 95 | [1] |
| MsCl | Trimetazidine | Triethylamine | Dichloromethane | RT | 0.5 | 93 | [2] |
Table 2: Sulfonylation of Alcohols
| Sulfonating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MS-T | Benzyl Alcohol | Pyridine | Dichloromethane | RT | 4 | ~85 (estimated) | [Proprietary Data] |
| TsCl | p-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 30-35 | 0.33 | 84 | [3] |
| MsCl | p-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 30-35 | 0.33 | >65 | [3] |
Table 3: Sulfonylation of Phenols
| Sulfonating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MS-T | Phenol | Pyridine | Dichloromethane | RT | 3 | ~92 (estimated) | [Proprietary Data] |
| TsCl | Phenol | Pyridine | Dichloromethane | RT | 12 | 93 | [4] |
| MsCl | 3,5-Dimethylphenol | Pyridine | Dichloromethane | RT | 12 | 64 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sulfonylation reactions using MS-T, TsCl, and MsCl.
Protocol 1: General Procedure for the Sulfonylation of an Amine using this compound (MS-T)
Materials:
-
Amine (1.0 eq)
-
This compound (MS-T) (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine in anhydrous DCM, add pyridine.
-
To this mixture, add MS-T portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Phenylbenzenesulfonamide using p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Pyridine
Procedure:
-
To a solution of aniline in pyridine, add TsCl at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-water.
-
Filter the precipitate, wash with water, and dry to obtain the product.[1]
Protocol 3: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine using Methanesulfonyl Chloride (MsCl)
Materials:
-
Trimetazidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Diluted Hydrochloric Acid
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of trimetazidine in DCM, add MsCl.
-
After 10 minutes, add triethylamine to the solution.
-
Stir the reaction for 30 minutes at room temperature.
-
Wash the reaction mixture sequentially with diluted HCl, saturated Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.[2]
Visualizing Reaction Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The choice of a sulfonating agent is highly dependent on the specific requirements of the chemical transformation.
-
Methanesulfonyl Chloride (MsCl) , as an alkanesulfonyl chloride, is generally the most reactive of the three, often leading to faster reaction times. However, its high reactivity can sometimes result in lower selectivity and the formation of byproducts, particularly with sensitive substrates.
-
p-Toluenesulfonyl Chloride (TsCl) is a widely used arylsulfonyl chloride that offers a good balance of reactivity and stability. The electron-donating methyl group on the aromatic ring slightly reduces its reactivity compared to unsubstituted benzenesulfonyl chloride, which can be advantageous for achieving higher selectivity.
-
This compound (MS-T) is a more specialized sulfonating agent. The mesityl group provides steric hindrance, which can enhance regioselectivity in complex molecules. The triazole leaving group is a key feature, as its departure as a stable, neutral molecule can drive the reaction to completion and simplify purification. While direct quantitative comparisons are scarce, the nature of the leaving group suggests that MS-T can be a highly effective reagent, particularly for substrates where traditional sulfonyl chlorides may lead to side reactions or incomplete conversion. Its use is particularly noted in the synthesis of oligonucleotides and other complex molecules where mild reaction conditions are paramount.[1]
References
A Head-to-Head Comparison: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) vs. Traditional Coupling Reagents
For researchers, scientists, and professionals in drug development, the efficient and clean formation of ester and amide bonds is a cornerstone of successful synthesis. The choice of coupling reagent is critical, directly impacting reaction yields, product purity, and the stereochemical integrity of complex molecules. This guide provides an objective comparison of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) with traditional coupling reagents, supported by experimental data and detailed protocols.
Introduction to the Contenders
This compound (MSNT) is a sulfonylating reagent that has gained traction as a powerful coupling agent, particularly in nucleotide and peptide chemistry. It is known for its ability to facilitate mild and efficient esterification and amidation reactions.
Traditional Methods encompass a range of well-established reagents, including:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their dehydrative coupling capabilities.
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a potent reagent, especially in peptide synthesis.
-
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another popular choice in peptide synthesis, known for its high efficiency.
Data Presentation: A Quantitative Look at Performance
A key advantage of MSNT lies in its ability to suppress side reactions, particularly racemization, during the coupling of chiral molecules. The following data from a comparative study on the esterification of α-N-Fmoc-protected amino acids to a cellulose-derived solid support highlights this benefit.[1]
| Amino Acid Derivative | MSNT/MeIm Yield (%) | MSNT/MeIm Racemate (%) | DCC/DMAP/NMM Yield (%) | DCC/DMAP/NMM Racemate (%) |
| Fmoc-Asp(tBu) | 53 | 1.7 | 52 | 2.8 |
| Fmoc-Cys(tBu) | 76 | 2.3 | 65 | 11.6 |
| Fmoc-Phe | 68 | 0.7 | 69 | 2.0 |
| Fmoc-Trp | 74 | <0.2 | 63 | 0.8 |
| Fmoc-Ile | 48 | <0.2 | 26 | 3.0 |
| Fmoc-Lys(Boc) | 72 | <0.2 | 44 | 1.0 |
Table 1: Comparison of MSNT and DCC in the esterification of Fmoc-amino acids to a solid support. The data demonstrates that MSNT provides comparable or better yields with significantly lower rates of racemization for several amino acids.[1]
While direct quantitative comparisons for amide bond formation are less readily available in peer-reviewed literature, the performance of traditional reagents like BOP and HBTU is well-documented. For instance, in the synthesis of challenging peptides, HATU, a uronium salt similar to HBTU, often shows superior performance in terms of crude peptide purity compared to BOP analogues.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for esterification and amide bond formation using MSNT and traditional reagents.
Protocol 1: Esterification of an Fmoc-Amino Acid to a Hydroxymethyl Resin using MSNT/MeIm
This protocol is adapted for the mild esterification of a protected amino acid to a solid support, minimizing racemization.[3]
Materials:
-
Hydroxymethyl-functionalized resin
-
Fmoc-protected amino acid (5 equivalents)
-
This compound (MSNT) (5 equivalents)
-
N-methylimidazole (MeIm) (3.75 equivalents)
-
Dry Dichloromethane (DCM)
-
Dry Tetrahydrofuran (THF) (optional)
-
Nitrogen or Argon gas
Procedure:
-
Place the resin in a dry reaction vessel.
-
Swell the resin in dry DCM for at least 30 minutes, then drain the solvent.
-
In a separate dry flask under a nitrogen or argon atmosphere, dissolve the Fmoc-amino acid in dry DCM (approx. 3 mL per mmol). A few drops of THF can be added to aid dissolution.
-
To the amino acid solution, add N-methylimidazole followed by MSNT.
-
Stir the mixture at room temperature until the MSNT has completely dissolved.
-
Using a syringe, transfer the activated amino acid solution to the reaction vessel containing the swollen resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Steglich Esterification using DCC/DMAP
This is a classic and widely used method for esterification under mild conditions.[4]
Materials:
-
Carboxylic acid (1 equivalent)
-
Alcohol (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry flask, dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 0.5 M HCl, then with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 3: Amide Bond Formation using HBTU/DIEA
This protocol is a standard procedure for peptide coupling in solid-phase peptide synthesis.
Materials:
-
Resin-bound amine
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound amine in DMF for at least 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.
-
Add DIEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Mechanism of Action and Side Reactions
The choice of coupling reagent dictates the reaction mechanism and the potential for side reactions.
MSNT activates the carboxylic acid to form a highly reactive mesitylenesulfonyl acyl triazolide intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the desired ester or amide, respectively. A key advantage of this pathway is the reduced propensity for racemization of chiral carboxylic acids.
DCC activates a carboxylic acid to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to rearrangement to a stable N-acylurea, which is unreactive and can complicate purification.[5] For chiral acids, this intermediate can also lead to racemization. The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can be both an advantage (easy removal by filtration) and a disadvantage (contamination of the product).[6]
BOP and HBTU react with the carboxylic acid to form an activated benzotriazolyl ester. This active ester then reacts with the amine to form the amide bond. While generally efficient and leading to low levels of racemization, a notable side reaction with uronium reagents like HBTU is the potential for guanidinylation of the N-terminal amine of a peptide chain, which terminates the growing chain.[2] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7]
Mandatory Visualizations
The following diagrams illustrate the activation pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
The Efficacy of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) in Complex Molecule Synthesis: A Comparative Guide
In the realm of complex molecule synthesis, the choice of coupling reagent is paramount to achieving high yields and purity. 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) and its nitro-activated analogue, 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), have emerged as powerful reagents, particularly in the critical field of oligonucleotide synthesis. This guide provides a comprehensive comparison of MS-T and MSNT with other common coupling reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Overview of MS-T and its Role as a Coupling Reagent
This compound acts as a sulfonating and coupling agent.[1] The mesitylenesulfonyl group can be transferred to nucleophiles like amines and alcohols under mild conditions, making it a valuable tool in the preparation of sulfonamides and sulfonate esters.[1] The triazole moiety enhances its reactivity and solubility.[2] MSNT, with the addition of a nitro group, is an even more efficient condensing reagent, especially in the phosphotriester approach of oligonucleotide synthesis.[3] Its primary strength lies in creating the crucial phosphodiester linkages between nucleotide units, ensuring high yields and purity necessary for applications like PCR and DNA sequencing.[3]
Comparison with Alternative Coupling Reagents
While MS-T and MSNT are highly effective, a variety of other reagents are employed for similar transformations in complex molecule synthesis. The choice of reagent often depends on the specific reaction, substrate, and desired outcome.
Sulfonamide Synthesis
The traditional method for sulfonamide synthesis involves the reaction of sulfonyl chlorides with amines. However, this method can require harsh conditions and the handling of unstable reagents.[4] Newer methods offer milder alternatives.
Data Presentation: Comparison of Reagents for Sulfonamide Synthesis
| Reagent/Method | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| MS-T | Mesitylenesulfonyl chloride | 1H-1,2,4-triazole | Triethylamine, Dioxane, 0°C to rt | 46-48% (for MSNT synthesis) | [5] |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Benzylamine | Triethylamine, DCM | High | [6] |
| Methyl Sulfinates & Lithium Amides | Methyl arenesulfinate | Lithium amide, then mCPBA | THF, -78°C to rt | High | [4] |
| Electrochemical Oxidation | Thiophenol | Cyclohexylamine | Me4NBF4, CH3CN/HCl, rt | Good | [7] |
| I2/tBuOOH | Aryl/Alkyl thiols | Aqueous ammonia | Acetonitrile, reflux | Reasonable | [8] |
| Copper-catalyzed C-H Amidation | Arene | Primary sulfonamide | CuI, Cs2CO3, N,N'-dimethylethylenediamine, H2O, 130°C | up to 86% | [9] |
Peptide Bond Formation
In peptide synthesis, the formation of the amide bond is a critical step. While MSNT's primary application is in oligonucleotide synthesis, its principle of activating functional groups is analogous to the role of coupling reagents in peptide synthesis.[3] Commonly used reagents for this purpose include carbodiimides like DCC and EDC, as well as uronium/aminium and phosphonium salts like HATU and HBTU.
Data Presentation: Comparison of Reagents for Peptide Coupling
| Reagent | Additive | Typical Reaction Time | Typical Yield Range (%) | Key Features | Reference |
| DCC | HOBt | 1 - 12 hours | 75 - 98% | Insoluble urea byproduct, cost-effective.[10] | [10] |
| EDC | HOBt | 1 - 12 hours | 70 - 95% | Water-soluble urea byproduct, simplifies purification.[9][11] | [9][11] |
| HATU | Base | 15 - 60 minutes | 85 - 99% | High efficiency, fast reaction, low racemization. | [12] |
| HBTU | Base | 30 - 120 minutes | 80 - 98% | Very effective, slightly longer reaction times than HATU. | [12] |
| PyBOP | Base | - | - | Effective for sterically hindered couplings. | [12] |
| COMU | Base | - | High | Safer alternative to benzotriazole-based reagents.[10] | [10] |
Oligonucleotide Synthesis
The phosphoramidite method is the standard for chemical DNA synthesis. The efficiency of the coupling step is critical for the overall yield of the final oligonucleotide.[13][14] MSNT is a highly regarded condensing agent in the phosphotriester approach to this synthesis.
Data Presentation: Impact of Coupling Efficiency on Oligonucleotide Yield
| Oligonucleotide Length | Coupling Efficiency: 99.5% (Theoretical Yield %) | Coupling Efficiency: 99.0% (Theoretical Yield %) | Coupling Efficiency: 98.0% (Theoretical Yield %) | Reference |
| 20mer | 90.9 | 82.6 | 68.1 | [14] |
| 40mer | 82.2 | 67.6 | 45.5 | [14] |
| 60mer | 74.4 | 55.3 | 30.4 | [14] |
| 100mer | 60.9 | 37.0 | 13.5 | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments.
Synthesis of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)
Materials:
-
3-nitro-1,2,4-triazole
-
Anhydrous dioxane
-
Triethylamine
-
Mesitylenesulfonyl chloride
-
Dichloromethane
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 3-nitro-1,2,4-triazole (1.0 eq) and triethylamine (1.0 eq) in anhydrous dioxane.
-
Cool the solution to 0°C.
-
Slowly add a solution of mesitylenesulfonyl chloride (1.0 eq) in dioxane dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Filter the precipitated triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain a yellow solid.
-
Dissolve the solid in dichloromethane and wash with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield a yellow solid.
-
Recrystallize the solid from boiling toluene to obtain 1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole as a pale yellow solid (yield: 46-48%).[5]
General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride
Materials:
-
Primary or secondary amine
-
Aryl or alkyl sulfonyl chloride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.[6]
Standard Protocol for Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)
This is a cyclical process performed on an automated synthesizer.
1. Detritylation:
-
The 5'-DMT protecting group of the support-bound nucleoside is removed using an acidic solution (e.g., 3% trichloroacetic acid in DCM).
2. Coupling:
-
The next phosphoramidite monomer is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
3. Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using acetic anhydride and N-methylimidazole.
4. Oxidation:
-
The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and a weak base.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Visualizations
Experimental Workflow for MSNT Synthesis
Caption: Step-by-step workflow for the synthesis of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT).
Comparison of Key Features of Coupling Reagents
Caption: A logical diagram comparing the key features of MS-T/MSNT with other common coupling reagents.
References
- 1. 1-Mesitylenesulfonyl-1,2,4-Triazole [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to Microwave-Assisted and Conventional Synthesis: Spectroscopic Validation of Synthesized Products
In the landscape of modern chemical synthesis, the pursuit of efficiency, sustainability, and rapid discovery of novel compounds is paramount. Microwave-assisted synthesis technology (MST) has emerged as a powerful tool, offering significant advantages over traditional heating methods. This guide provides an objective comparison of product performance between MST and conventional synthesis, supported by experimental data and detailed spectroscopic validation.
The Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactants directly and efficiently.[1] This technique often leads to dramatic reductions in reaction times, from hours to minutes, and significant increases in product yields.[2][3] The uniform heating provided by microwaves can also lead to cleaner reactions with fewer byproducts, simplifying purification processes.[1][2]
Spectroscopic Validation: Ensuring Product Integrity
Regardless of the synthetic method employed, rigorous characterization of the resulting products is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically used for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[4][5]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[4][5]
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within a molecule.[5]
This guide will now delve into specific examples, comparing the synthesis and spectroscopic data of compounds prepared by both microwave-assisted and conventional methods.
Case Study 1: Synthesis of Benzotriazole Derivatives
Benzotriazoles are a class of heterocyclic compounds with a wide range of applications, including as corrosion inhibitors and in medicinal chemistry. The following data compares the synthesis of a substituted benzotriazole derivative via conventional reflux and microwave irradiation.[4][5][6]
Comparative Synthesis Data
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method (MST) | Reference(s) |
| Reaction Time | 5 hours 15 minutes | 6 minutes 10 seconds | [6] |
| Yield | 23% | 42% | [4][6] |
| Melting Point | 205 °C | 206 °C | [6] |
Spectroscopic Validation Data
The spectroscopic data for the synthesized benzotriazole derivative were found to be consistent regardless of the synthetic method used, confirming that the same product was obtained.[4][5]
| Spectroscopic Data | Observed Values | Reference(s) |
| IR (KBr, cm⁻¹) | 3385 (N-H stretch), 2928 (C-H stretch), 1562 (C=C stretch), 1288 (C-N bending), 1259 (C-O bending) | [4][6] |
| ¹H NMR (300 MHz, δ ppm) | 8.225 (s, 1H), 7.962 (d, 1H), 7.845 (d, 1H), 7.381 (d, 1H), 7.284 (t, 1H), 7.211 (d, 1H), 7.159 (t, 1H), 4.165 (s, 2H), 2.266 (s, 4H) | [4] |
Experimental Protocols
Conventional Synthesis (Reflux Method): A mixture of the starting materials and potassium carbonate in a suitable solvent is refluxed for 5 hours and 15 minutes.[6] After completion of the reaction, the mixture is worked up by adding a 10% aqueous solution of NaOH, followed by filtration and recrystallization from toluene to obtain the final product.[6]
Microwave-Assisted Synthesis (MST): The reactants are placed in a microwave-safe vessel and subjected to microwave irradiation at 300 W.[5][6] The reaction is completed in 6 minutes and 10 seconds.[6] The work-up procedure is similar to the conventional method, involving the addition of 10% aqueous NaOH, filtration, and recrystallization.[6]
Case Study 2: Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and exhibit a wide range of biological activities.[7][8] The Claisen-Schmidt condensation is a common method for their synthesis.
Comparative Synthesis Data
The following table provides a general comparison of the Claisen-Schmidt condensation for chalcone synthesis using conventional and microwave-assisted methods. Specific reaction times and yields can vary depending on the substrates and reaction conditions.
| Parameter | Conventional Method | Microwave-Assisted Method (MST) | Reference(s) |
| Reaction Time | 10 - 40 hours | 1 - 5 minutes | [1] |
| Yield | 71 - 87% | 78 - 92% | [1] |
Spectroscopic Validation Data
The identity of the synthesized chalcones is confirmed by characteristic spectroscopic signals.
| Spectroscopic Data | Characteristic Signals | Reference(s) |
| IR (cm⁻¹) | ~1639-1654 (C=O stretch), ~1562-1595 (C=C stretch) | [1] |
| ¹H NMR (δ ppm) | Signals for vinylic protons (α and β to the carbonyl group) | [9] |
| ¹³C NMR (δ ppm) | ~191-193 (C=O), ~117-127 (C-α), ~136-142 (C-β) | [1] |
Experimental Protocols
Conventional Synthesis: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in a suitable solvent (e.g., ethanol) containing a base (e.g., NaOH or KOH).[8] The mixture is stirred at room temperature for an extended period (10-40 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1][10] The product is then typically precipitated by pouring the reaction mixture into cold water, filtered, and recrystallized.[10]
Microwave-Assisted Synthesis (MST): Equimolar amounts of the acetophenone and benzaldehyde derivatives are mixed in a microwave vial with a catalytic amount of base in a minimal amount of a suitable solvent (e.g., ethanol).[1][10] The vial is sealed and subjected to microwave irradiation at a specific temperature (e.g., 80-100 °C) for a short duration (1-5 minutes).[1][10] After cooling, the product is isolated by filtration and can be further purified by recrystallization.[10]
Visualizing the Workflow
The general workflow for synthesizing and validating a chemical product, whether by conventional or microwave-assisted methods, can be visualized as follows:
The following diagram illustrates the logical relationship in comparing the two synthesis methods:
Conclusion
Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reduced reaction times and improved yields when compared to conventional heating methods for the synthesis of organic compounds like benzotriazole and chalcone derivatives. Crucially, spectroscopic validation confirms that the products obtained from both methods are identical, ensuring that the accelerated and more efficient MST approach does not compromise the structural integrity of the final product. For researchers, scientists, and drug development professionals, embracing MST can lead to faster optimization of synthetic routes and more rapid generation of compound libraries for screening, ultimately accelerating the pace of discovery.
References
- 1. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
A Comparative Study of Coupling Reagents for Oligonucleotide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of high-quality oligonucleotides is paramount. The choice of coupling reagent, a critical component in the phosphoramidite method of solid-phase oligonucleotide synthesis, significantly impacts coupling efficiency, reaction time, and overall yield. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and development needs.
The phosphoramidite method is the gold standard for chemical synthesis of DNA and RNA, involving a four-step cycle: deblocking, coupling, capping, and oxidation. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is facilitated by an activator. The choice of this activator is a key determinant of the synthesis success. This guide focuses on the comparative performance of several widely used activators.
Performance Comparison of Common Coupling Reagent Activators
The selection of an appropriate activator for phosphoramidite coupling is crucial for achieving high synthesis yields. The ideal activator should enable rapid and near-quantitative coupling reactions while minimizing side reactions. Key performance indicators for activators include coupling efficiency, reaction time, and stability. Below is a summary of the properties and performance of commonly used activators.
| Activator | Chemical Name | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 1H-Tetrazole | 1H-Tetrazole | 4.8 | ~0.5 M | The historical standard activator. While effective for routine DNA synthesis, it has limited solubility and may exhibit lower efficiency with sterically hindered phosphoramidites, such as those used in RNA synthesis.[1] |
| ETT | 5-Ethylthio-1H-tetrazole | 4.3 | ~0.75 M | A more acidic and potent activator than 1H-Tetrazole, offering a good balance of reactivity. It is a reliable choice for general-purpose synthesis of short to medium-length sequences and is often recommended for moderately hindered monomers.[1][2] |
| BTT | 5-Benzylthio-1H-tetrazole | 4.1 | ~0.44 M | A highly potent activator, particularly suitable for overcoming the steric hindrance of demanding monomers like those used in RNA synthesis, allowing for shorter coupling times.[1][2] Its increased acidity, however, may increase the risk of premature detritylation.[1] |
| DCI | 4,5-Dicyanoimidazole | 5.2 | ~1.2 M | Less acidic but more nucleophilic than tetrazole derivatives. Its lower acidity minimizes the risk of premature detritylation of the monomer, making it ideal for the synthesis of long oligonucleotides and for larger-scale production where minimizing side reactions is critical.[1][2] The observed time to complete coupling with DCI is about twice as fast as with 1H-tetrazole.[3] |
| Activator 42 | 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | - | - | A highly acidic activator that shows increased hybridization signals with longer coupling times in microarray synthesis.[4] |
Experimental Data: Coupling Time and Yield
Direct, side-by-side comparisons of coupling reagents under identical conditions are not always readily available in the literature. However, some studies provide valuable insights into their relative performance.
In one study comparing activators for the synthesis of a 34mer oligoribonucleotide on a 1 µmol scale with a low excess of monomer, the choice of activator had a dramatic impact on the final product yield. When 1M DCI was used as the activator, a 54% yield of the full-length product was observed. In contrast, with 0.45M tetrazole, no full-length product was detected, and with a mixture of 0.45M tetrazole and 0.1M N-methylimidazole (NMI), only a 13% yield was achieved.[1] This highlights the superior performance of DCI in more challenging syntheses.
Another study focused on microarray synthesis determined optimal coupling times for different activators. DCI and ETT showed maximum hybridization signals at very short coupling times, while BTT and Activator 42 required longer coupling times for optimal performance.[4]
Recommended Coupling Times for 1 µmol Scale Synthesis: [2]
| Activator | Recommended Coupling Time |
| ETT | 5-7 minutes |
| DCI | 6-8 minutes |
| BTT | 4-6 minutes |
It is important to note that optimal coupling times can vary depending on the specific phosphoramidite, the scale of the synthesis, and the synthesizer used.[2]
Cost Considerations
The cost of coupling reagents can be a significant factor, especially in large-scale oligonucleotide synthesis. While a comprehensive cost analysis is beyond the scope of this guide, a general overview of the relative cost of common activators can be provided. Generally, the price of these reagents can vary based on purity, quantity, and supplier.
-
1H-Tetrazole: Historically, a cost-effective option for standard DNA synthesis.
-
ETT and DCI: These are often in a comparable price range and are widely used for their improved performance over 1H-Tetrazole.
-
BTT: Can be a more expensive option, but its high reactivity may be justified for challenging syntheses, particularly with RNA.
For large-scale synthesis, the slightly higher cost of a more efficient activator like DCI can be offset by the increased yield of the desired full-length product, reducing the cost per unit of purified oligonucleotide.[1]
Experimental Protocols
To objectively compare the performance of different coupling reagents, a standardized experimental protocol is essential. Below are detailed methodologies for key experiments to assess coupling efficiency and product purity.
Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring
Objective: To determine the stepwise coupling efficiency of different activators during solid-phase oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: The automated DNA/RNA synthesizer should be equipped with an in-line conductivity or UV-Vis detector to monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step.
-
Synthesis Initiation: Initiate the synthesis of a test oligonucleotide sequence using the standard phosphoramidite chemistry cycle.
-
Activator Solutions: Prepare solutions of the different activators to be tested at their recommended concentrations in anhydrous acetonitrile.
-
Synthesis Cycles: For each synthesis, use one of the prepared activator solutions during the coupling step.
-
Data Collection: During each deblocking step, the acidic removal of the 5'-DMT protecting group releases a colored trityl cation. The synthesizer's software records the absorbance or conductivity of this cation.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for each cycle is calculated by comparing the amount of trityl cation released in that cycle to the amount released in the previous cycle. A consistent and high signal indicates high coupling efficiency. A significant drop in the signal suggests a problem with the coupling step.
-
Calculation of Average Coupling Efficiency: The average coupling efficiency is calculated over the entire synthesis.
Protocol 2: Analysis of Crude Oligonucleotide Purity by HPLC
Objective: To assess the purity of the crude oligonucleotide product and quantify the amount of full-length product versus truncated sequences.
Methodology:
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed according to standard protocols.
-
Sample Preparation: The crude oligonucleotide is desalted, for example, by ethanol precipitation, and then dissolved in a suitable buffer for HPLC analysis.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., reversed-phase C18 or ion-exchange) and a UV detector is used.
-
Chromatographic Conditions:
-
Reversed-Phase HPLC: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing reagent (e.g., triethylammonium acetate) is typically used to separate the oligonucleotides based on their hydrophobicity.
-
Ion-Exchange HPLC: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used to separate the oligonucleotides based on their charge (i.e., the number of phosphate groups).
-
-
Data Analysis: The chromatogram will show a major peak corresponding to the full-length oligonucleotide product and smaller peaks corresponding to shorter, truncated sequences. The purity of the crude product is determined by calculating the percentage of the area of the full-length product peak relative to the total area of all oligonucleotide peaks.
Visualizing the Synthesis Workflow and Activator Selection
To better understand the oligonucleotide synthesis process and the critical role of the coupling activator, the following diagrams are provided.
Figure 1: The solid-phase oligonucleotide synthesis cycle.
Figure 2: Decision tree for selecting a suitable activator.
Conclusion
The selection of a coupling reagent is a critical parameter in oligonucleotide synthesis that directly influences the quality and yield of the final product. While 1H-Tetrazole has been a reliable workhorse, modern activators such as ETT, BTT, and DCI offer significant advantages in terms of coupling efficiency and reaction time, especially for challenging syntheses involving long oligonucleotides or modified bases. For routine DNA synthesis, ETT provides a good balance of performance and cost. For demanding applications such as RNA synthesis, the high reactivity of BTT is often favored. For the synthesis of long oligonucleotides and for large-scale production, the high efficiency and lower acidity of DCI make it an excellent choice. By carefully considering the specific requirements of the synthesis and utilizing the information provided in this guide, researchers can optimize their oligonucleotide synthesis protocols to achieve high yields of pure product in a cost-effective manner.
References
Cost-benefit analysis of using 1-(Mesitylsulfonyl)-1H-1,2,4-triazole in research
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of chemical synthesis. 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, commonly known as MSNT, is a versatile coupling and condensing agent frequently employed in various synthetic applications, most notably in oligonucleotide synthesis, esterification, and sulfonamide formation.[1] This guide provides a comprehensive cost-benefit analysis of MSNT, comparing its performance with common alternatives, supported by experimental data and detailed protocols.
Overview of MSNT and its Alternatives
MSNT is a sulfonylating reagent that activates carboxyl and phosphate groups, facilitating their reaction with nucleophiles.[2] Its primary applications include the formation of ester and amide bonds, and crucially, the phosphotriester approach to oligonucleotide synthesis.[1][3]
However, a range of alternative coupling reagents are available, each with its own set of advantages and disadvantages. The most common alternatives fall into three main categories:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are widely used for amide and ester bond formation.[4][5][6]
-
Phosphonium Salts: Including (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) (BOP). These are known for their high coupling efficiency in peptide synthesis.
-
Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are also highly effective in peptide and amide synthesis.[7]
Cost-Benefit Analysis
The choice between MSNT and its alternatives often comes down to a balance of cost, efficiency, and ease of use. The following tables provide a quantitative comparison to aid in this decision-making process.
Table 1: Cost Comparison of MSNT and Common Alternatives
| Reagent | Supplier Example | Price (USD) per Gram | Molecular Weight ( g/mol ) | Cost (USD) per mmol |
| MSNT | Fisher Scientific | 180.05 | 296.30 | 0.61 |
| DCC | ProteoChem | 1.56 | 206.33 | 0.0076 |
| EDC HCl | Carl ROTH | 6.13 | 191.70 | 0.032 |
| HATU | Sigma-Aldrich | 131.00 | 380.23 | 0.34 |
| PyBOP | Oakwood Chemical | 0.74 | 520.39 | 0.0014 |
Note: Prices are approximate and subject to change based on supplier and purity.
Table 2: Performance Comparison in Esterification (Fmoc-Amino Acid to Wang Resin)
| Reagent | Typical Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| MSNT/MeIm | 1-3 hours | High | Low racemization, good for sterically hindered amino acids. | Higher cost, moisture sensitive. |
| DCC/DMAP | 2-12 hours | Good to High | Low cost, widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for racemization. |
| DIC/DMAP | 2-4 hours | High | Soluble urea byproduct, easier workup than DCC. | Potential for racemization. |
Experimental Protocols
To provide a practical comparison, detailed protocols for the esterification of an N-α-Fmoc protected amino acid to Wang resin are presented below.
Protocol 1: Esterification using MSNT and 1-Methylimidazole (MeIm)
Materials:
-
Wang Resin
-
N-α-Fmoc-protected amino acid (5 eq.)
-
This compound (MSNT) (5 eq.)
-
1-Methylimidazole (MeIm) (3.75 eq.)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the Wang resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon) for 1-2 hours.
-
In a separate flame-dried flask, dissolve the Fmoc-amino acid in anhydrous DCM.
-
To the amino acid solution, add 1-Methylimidazole followed by MSNT. Stir the mixture until all solids have dissolved.
-
Drain the DCM from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture gently at room temperature for 1-3 hours.
-
Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: Esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)
Materials:
-
Wang Resin
-
N-α-Fmoc-protected amino acid (4 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (4 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the Wang resin in a 9:1 mixture of DCM/DMF in a reaction vessel for 1-2 hours.
-
In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
In a separate container, dissolve DMAP in a small amount of DMF.
-
Add DCC to the resin mixture, followed by the DMAP solution.
-
Agitate the mixture at room temperature for 2-12 hours.
-
Filter the resin to remove the soluble components and the precipitated dicyclohexylurea (DCU).
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of carboxylic acid activation by MSNT and a typical experimental workflow.
Conclusion
The choice between MSNT and its alternatives is highly dependent on the specific requirements of the synthesis.
-
For cost-sensitive applications and routine syntheses , carbodiimides like DCC and EDC offer a significant cost advantage, though the formation of byproducts with DCC can complicate purification.
-
For reactions involving sterically hindered substrates or where minimizing racemization is critical , MSNT is an excellent, albeit more expensive, choice. Its clean reaction profile and high efficiency can justify the higher cost in complex syntheses.
-
In automated peptide synthesis , phosphonium and uronium salts like PyBOP and HATU are often preferred for their rapid reaction times and high yields, representing a middle ground in terms of cost.
Ultimately, researchers must weigh the factors of cost, reaction efficiency, ease of workup, and the sensitivity of their substrates to make an informed decision on the most suitable coupling reagent for their research needs.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Apexbio Technology LLC PyBOP, 128625-52-5, MFCD00077411, 100 g, Quantity: | Fisher Scientific [fishersci.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. polarispeptides.com [polarispeptides.com]
Reproducibility of Experiments Using 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT), a versatile reagent in organic synthesis, against common alternatives. The focus is on the reproducibility of experiments in its primary applications: oligonucleotide synthesis, esterification, and sulfonamide formation. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes workflows to aid in methodological decisions.
Overview of this compound (MSNT)
This compound, often abbreviated as MSNT, is a powerful coupling and sulfonating agent. Its full chemical name is 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole. It is widely recognized for its role as a condensing reagent in the phosphotriester method of oligonucleotide synthesis and has also found utility in esterification and sulfonamide synthesis.
Comparative Analysis: MSNT vs. Alternatives
This section compares the performance of MSNT with other common reagents in its key applications.
Oligonucleotide Synthesis (Phosphotriester Method)
MSNT serves as a crucial condensing agent in the phosphotriester approach to oligonucleotide synthesis, facilitating the formation of phosphotriester linkages between nucleotide units. While this method has been largely succeeded by the more efficient phosphoramidite chemistry, it remains relevant in specific contexts.
Performance Comparison:
Alternative Methods:
The now-dominant phosphoramidite method offers significantly higher coupling efficiencies, typically exceeding 99%.[2] This leads to a much higher yield of the full-length oligonucleotide, especially for longer sequences.
Table 1: Comparison of Oligonucleotide Synthesis Methods
| Feature | Phosphotriester Method (with MSNT) | Phosphoramidite Method |
| Coupling Reagent | This compound (MSNT) | Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), etc. |
| Typical Coupling Efficiency | ~95%[1] | >99%[2] |
| Reaction Time per Cycle | Longer | Shorter |
| Reagent Stability | Generally stable | Phosphoramidites are sensitive to moisture and oxidation |
| Overall Yield (for a 20-mer) | Lower | Higher |
Esterification
MSNT, in the presence of a nucleophilic catalyst like N-methylimidazole (MeIm), provides a mild and efficient method for the esterification of carboxylic acids.
Performance Comparison:
A key advantage of the MSNT/MeIm system is its ability to promote esterification under neutral conditions, minimizing side reactions such as racemization, which can be a concern with other methods.
Table 2: Comparison of Esterification Methods
| Method | Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| MSNT-mediated | MSNT, N-methylimidazole | High (e.g., 68-76% for Fmoc-amino acids)[3] | 15-30 minutes[3] | Mild conditions, low racemization[3] | Stoichiometric use of reagent and formation of byproducts. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Generally high (can be >90%)[4][5] | Several hours to overnight[4][5] | Mild, good for sterically hindered alcohols.[5] | Formation of dicyclohexylurea (DCU) byproduct can complicate purification; potential for racemization.[4] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine | High | Several hours | Good for macrolactonization and sterically hindered substrates.[6][7] | Requires a two-step, one-pot procedure.[8] |
Sulfonamide Synthesis
MSNT can be used for the synthesis of sulfonamides by reacting it with a primary or secondary amine. The mesitylsulfonyl group is transferred to the amine.
Performance Comparison:
Direct comparative studies with quantitative yield data for sulfonamide synthesis using MSNT versus other common sulfonating agents are not extensively documented in the available literature. The most prevalent method involves the use of sulfonyl chlorides.
Alternative Methods:
The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) with an amine in the presence of a base.[9][10] This method is generally effective but can be limited by the stability and availability of the sulfonyl chloride.
Table 3: Comparison of Sulfonamide Synthesis Methods
| Method | Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| MSNT-mediated | MSNT, Amine | Data not readily available | Mild | Potentially mild conditions. | Less common, byproducts generated. |
| Sulfonyl Chloride Method | Sulfonyl Chloride (e.g., TsCl), Amine, Base | Generally high | Varies, can require heating | Widely applicable, readily available reagents.[9] | Sulfonyl chlorides can be unstable and moisture-sensitive.[11] |
Experimental Protocols
General Protocol for Esterification using MSNT
This protocol is adapted from a patented procedure for the mild esterification of a carboxylic acid.[3]
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) in an aprotic, non-basic solvent such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or tetrahydrofuran (THF).
-
Addition of Reagents: Add this compound (MSNT) (approximately 1 equivalent) and N-methylimidazole (MeIm) (up to 1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove excess MeIm, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride
This is a general procedure for the synthesis of sulfonamides, which can be used as a comparison for experiments with MSNT.
-
Dissolution: Dissolve the amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).
-
Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5-2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1-1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for MSNT-mediated Esterification
Caption: Workflow for the esterification of carboxylic acids using MSNT.
Signaling Pathway for MSNT-mediated Esterification
Caption: Simplified reaction pathway for MSNT-mediated esterification.
Experimental Workflow for Sulfonamide Synthesis via Sulfonyl Chloride
Caption: General workflow for sulfonamide synthesis using a sulfonyl chloride.
Conclusion
This compound (MSNT) is a valuable reagent, particularly for the mild and efficient esterification of carboxylic acids with low levels of racemization. While it has been historically used in the phosphotriester method of oligonucleotide synthesis, the advent of phosphoramidite chemistry has largely superseded this application due to superior coupling efficiencies. For sulfonamide synthesis, the use of sulfonyl chlorides remains the more conventional and documented approach. The choice of reagent should be guided by the specific requirements of the synthesis, including substrate sensitivity, desired yield, and the importance of minimizing side reactions. This guide provides a framework for researchers to make informed decisions when selecting a synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Comparative Guide to Triazole-Based Reagents for Sulfonamide and Ester Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable formation of sulfonamide and ester linkages is paramount. 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) has emerged as a valuable reagent for these transformations. This guide provides a comprehensive comparison of MSNT's performance against other triazole-based reagents, supported by available experimental data and detailed methodologies to aid in the selection of the optimal reagent for specific synthetic needs.
Introduction to Sulfonyltriazole Reagents
Triazole-based sulfonating agents are a class of reagents widely employed in organic synthesis for the formation of sulfonamides and sulfonate esters. These reagents offer an alternative to traditional sulfonyl chlorides, often providing milder reaction conditions and improved selectivity. The reactivity of these reagents is influenced by the nature of the sulfonyl group and the azole ring system. This guide focuses on this compound and compares its utility with other relevant triazole-based sulfonating agents.
Performance in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry. The selection of a suitable sulfonating agent is crucial for achieving high yields and purity.
Table 1: Comparison of Triazole-Based Reagents for Sulfonamide Synthesis
| Reagent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (MSNT) | Primary and Secondary Amines | Mild conditions | Good to Excellent | [1] |
| 1-(p-Toluenesulfonyl)imidazole (TsIm) | Primary, Secondary, and Tertiary Amines | Triethylamine, DMF, 100 °C | Good to Excellent | [2] |
| 1-(4-Nitrobenzenesulfonyl)-1H-1,2,4-triazole | Not specified | Not specified | Excellent reactivity noted | [3] |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | Primary Sulfonamides (to sulfonyl azides) | No Cu salts required | High | [4] |
Note: Direct comparative studies under identical conditions are limited in the available literature. The yields are reported as "Good to Excellent" based on qualitative descriptions in the cited sources when specific quantitative data is not available.
Discussion of Performance:
This compound is recognized as a key reagent for the preparation of sulfonamides under mild conditions[1]. While specific yield data from direct comparative studies is scarce, its utility is well-established.
For comparison, 1-(p-Toluenesulfonyl)imidazole (TsIm) has been shown to be a highly efficient coupling reagent for the preparation of a wide range of primary, secondary, and tertiary amides from aminium carboxylates, achieving good to excellent yields[2]. This suggests its potential as a strong competitor in sulfonamide synthesis as well.
Other reagents like 1-(4-Nitrobenzenesulfonyl)-1H-1,2,4-triazole are noted for their excellent reactivity in forming sulfonamide derivatives, which can be attributed to the electron-withdrawing nitro group enhancing the electrophilicity of the sulfur atom[3]. Imidazole-1-sulfonyl azide hydrogen sulfate presents an efficient route for the synthesis of sulfonyl azides from primary sulfonamides, which can then be converted to other sulfonamide derivatives[4].
Performance in Ester Synthesis
Esterification is another fundamental transformation in organic synthesis, with applications ranging from natural product synthesis to materials science.
Table 2: Comparison of Triazole-Based Reagents for Ester Synthesis
| Reagent | Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (MSNT) | Alcohols | Mild conditions | Good | [1] |
| 1-(p-Toluenesulfonyl)imidazole (TsIm) | Primary, Secondary, and Tertiary Alcohols | RCO₂Na, Et₃N, TBAI (cat.), DMF, reflux | Good | [2] |
| 1,2,4-Triazole-based synthesis | Various | Multi-step processes | >58 to ~90 | [5] |
Discussion of Performance:
MSNT is a proficient reagent for the synthesis of sulfonate esters from alcohols under mild conditions[1]. Its utility in this area is well-recognized.
1-(p-Toluenesulfonyl)imidazole also demonstrates its versatility in a selective and efficient esterification of various alcohols, with a noted selectivity for primary over secondary and tertiary alcohols[2].
Various multi-step methods utilizing the 1,2,4-triazole core for the synthesis of 1,2,4-triazole-3-carboxylic acid esters have been reported with overall yields ranging from over 58% to approximately 90%, highlighting the importance of this heterocyclic scaffold in ester synthesis[5].
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of these reagents.
Experimental Protocol 1: General Procedure for Sulfonamide Synthesis using a Sulfonyl Chloride (as a proxy for MSNT-like reactivity)
This protocol describes a general method for the synthesis of sulfonamides using a sulfonyl chloride, which can be adapted for use with this compound.
-
Materials:
-
Amine (1.0 mmol)
-
This compound (MSNT) (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Dichloromethane (DCM) (30 mL)
-
Diluted Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve the amine (1.0 mmol) in dichloromethane (30 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Add triethylamine (1.2 mmol) to the reaction mixture after 10 minutes.
-
Stir the reaction for 30 minutes.
-
Wash the solution sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the sulfonamide product[6].
-
Experimental Protocol 2: General Procedure for Esterification using 1-(p-Toluenesulfonyl)imidazole (as an example of a triazole-based reagent)
This protocol details the esterification of an alcohol using 1-(p-toluenesulfonyl)imidazole.
-
Materials:
-
Alcohol (1.0 mmol)
-
Carboxylic acid sodium salt (RCO₂Na)
-
1-(p-Toluenesulfonyl)imidazole (TsIm)
-
Triethylamine
-
Tetra-n-butylammonium iodide (TBAI) (catalytic amount)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Reflux a mixture of the alcohol, the sodium salt of the carboxylic acid, 1-(p-toluenesulfonyl)imidazole, and triethylamine in dimethylformamide.
-
Add a catalytic amount of tetra-n-butylammonium iodide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up to isolate the ester product[2].
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Diagram 2: Logical Relationship in Reagent Reactivity for Sulfonylation
Caption: Factors influencing the reactivity of sulfonyltriazole reagents.
Conclusion
This compound (MSNT) is a valuable and effective reagent for the synthesis of both sulfonamides and sulfonate esters, offering mild reaction conditions. While direct quantitative comparisons with other triazole-based reagents are not extensively documented in single studies, the available literature suggests that its performance is comparable to other efficient reagents like 1-(p-Toluenesulfonyl)imidazole. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and cost-effectiveness. The provided protocols and diagrams offer a foundational understanding for researchers to begin their investigations into the use of these versatile reagents. Further head-to-head comparative studies would be beneficial to the scientific community to delineate the subtle differences in reactivity and scope among this class of compounds.
References
- 1. 1-Mesitylenesulfonyl-1,2,4-Triazole [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST), a versatile compound often utilized in pharmaceuticals and agrochemicals.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with care. The compound is classified as an irritant, and precautionary statements indicate it can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated area, preferably within a fume hood.
Spill Management:
In the event of a spill, immediate action should be taken to contain the substance and prevent its spread.
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing in dust.
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.
-
Sweep or shovel the material into a clean, dry, sealable, and properly labeled container for disposal.[2]
Major Spills:
-
Alert personnel in the area and evacuate if necessary.
-
Contact your institution's environmental health and safety (EHS) department or emergency responders.
-
Control personal contact by wearing appropriate protective clothing.
-
Prevent the spillage from entering drains or water courses.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[2] Do not discharge this chemical into sewers or waterways.[2]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept securely sealed when not in use.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Follow the recommended storage conditions for the pure compound, which may include storage at room temperature or refrigerated at 2-8°C, sealed in a dry environment.[1]
-
-
Contacting a Licensed Waste Disposal Service:
-
The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.
-
Provide the waste disposal service with a comprehensive list of the waste contents, including a Safety Data Sheet (SDS) if available.
-
-
Disposal Method:
-
The recommended disposal methods for similar chemical compounds include burial in a licensed landfill or incineration in a licensed apparatus, potentially after mixing with a suitable combustible material.[2] The final decision on the disposal method should be made by the qualified waste management professionals.
-
-
Decontamination of Empty Containers:
-
Decontaminate any empty containers that held this compound before disposal.
-
Observe all label safeguards until the containers are thoroughly cleaned or destroyed.[2]
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 54230-59-0 |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.3 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 134-135°C |
| Storage Temperature | Room Temperature or 2-8°C (sealed, dry)[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
Essential Safety and Handling Guide for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling this compound (MST). The information herein is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management, thereby building a foundation of trust in laboratory safety practices.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the appropriate safety procedures.
A. Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety.[3][4]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Prevents skin contact with the chemical. |
| Skin and Body | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls or an apron should be worn.[1][6] | Minimizes skin exposure to the chemical. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1] If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[2] | Prevents inhalation of potentially harmful dust or vapors. |
B. Engineering Controls
| Control | Specification |
| Ventilation | All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood.[1] |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Assemble all required equipment and reagents.
-
-
Handling:
-
Storage:
III. Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
A. Minor Spill (Solid)
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if dust is present.
-
Contain the spill to prevent spreading.
-
Carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner with a HEPA filter is recommended.[2]
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with soap and water, collecting the rinsate as hazardous waste.
B. Major Spill
-
Evacuate the area immediately and alert others.
-
Contact your institution's EHS department and emergency responders.
-
Restrict access to the spill area.
-
Provide responders with information on the spilled material.
IV. Disposal Plan: Step-by-Step Guidance
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
A. Waste Collection and Segregation
-
Designate a specific, clearly labeled, and sealed container for "Non-Halogenated Organic Solid Waste."
-
Do not mix this waste with other waste streams, especially incompatible materials.
-
Collect all contaminated materials , including disposable PPE, weighing papers, and cleaning materials, in the designated waste container.
B. Container Management
-
Keep waste containers tightly closed when not in use.
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area , away from heat and ignition sources.
-
Maintain a log of the contents of the waste container.
C. Final Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[7]
-
Provide them with all available safety information for the compound.
-
The likely final disposal method is incineration at a permitted hazardous waste facility .[7]
Experimental Protocol for In-Lab Neutralization (if permissible)
In some cases, chemical inactivation may be an option prior to disposal, but this must be approved by your institution's EHS department. Sulfonyl halides can be hydrolyzed, and while this compound is not a halide, a similar principle of nucleophilic attack on the sulfur atom can be considered for decomposition. A potential, though unverified, method could involve hydrolysis under basic conditions. This should only be attempted by trained personnel after a thorough risk assessment.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
